5'-O-DMT-PAC-dA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUQANHKJNEFT-VUHKNJSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 5'-O-DMT-PAC-dA in Modern Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and synthetic genomics, the precise chemical synthesis of oligonucleotides is paramount. These custom-synthesized DNA and RNA fragments are indispensable tools for a vast array of applications, from diagnostics and therapeutics to fundamental research. At the heart of this capability lies the phosphoramidite (B1245037) method of solid-phase synthesis, a process reliant on specialized building blocks. Among these, 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , commonly abbreviated as 5'-O-DMT-PAC-dA , stands out as a crucial reagent for the synthesis of high-quality, modified oligonucleotides.
This technical guide provides an in-depth exploration of the function and application of this compound, offering a comprehensive resource for researchers and professionals in the field.
Core Function: A Protected Building Block for DNA Synthesis
This compound is a chemically modified version of deoxyadenosine, one of the four fundamental bases of DNA. Each modification serves a specific and critical purpose during the automated, cyclical process of oligonucleotide synthesis.[1][2][3] In essence, it is a protected nucleoside phosphoramidite, designed for sequential addition to a growing oligonucleotide chain attached to a solid support.[1][2]
The molecule's structure can be broken down into three key protective groups, each essential for the controlled, stepwise synthesis of an oligonucleotide with a defined sequence:
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar.[3][4] Its primary function is to prevent unwanted polymerization during the coupling step.[3] The DMT group is removed at the beginning of each synthesis cycle to allow the addition of the next phosphoramidite building block.[3] The release of the DMT cation, which is brightly colored, also serves as a real-time indicator of coupling efficiency.[3]
-
N6-Phenoxyacetyl (PAC) group: This group protects the exocyclic amino group of the adenine (B156593) base.[5] This protection is necessary to prevent side reactions during the synthesis cycle.[1] The key advantage of the PAC group over more traditional protecting groups, like benzoyl (Bz), is its lability under milder basic conditions.[5][6] This "ultramild" deprotection capability is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes, quenchers, or other base-labile labels, which would be degraded by harsh deprotection conditions.[5][7][8]
-
3'-Cyanoethyl phosphoramidite group: This is the reactive moiety that enables the formation of the phosphite (B83602) triester linkage between the incoming monomer and the 5'-hydroxyl group of the growing oligonucleotide chain.[1] The diisopropylamino group is displaced during the coupling reaction, which is activated by a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[3] The cyanoethyl group, in turn, protects the phosphorus and is removed during the final deprotection step.[1]
The Synthesis Workflow: A Step-by-Step Process
The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle, which is typically performed on an automated DNA synthesizer.[1] The process is a series of repeated cycles, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.[1][3]
Experimental Protocols
Reagent Preparation
To prepare a 0.1 M solution of this compound phosphoramidite, add the appropriate volume of anhydrous acetonitrile (B52724) to the vial.[9] Acetonitrile should be dried over activated 3 Å molecular sieves for a minimum of 24 hours prior to use.[9]
| Phosphoramidite Quantity (grams) | Volume of Anhydrous Acetonitrile to Add (mL) for 0.1M |
| 0.50 | 5.6 |
| 1.00 | 11.3 |
| 2.00 | 22.6 |
| 5.00 | 56.5 |
| Data adapted from Thermo Fisher Scientific recommendations.[9] |
Automated Oligonucleotide Synthesis
The synthesis is performed on a commercial automated DNA synthesizer. The standard protocol recommended by the synthesizer manufacturer is generally followed for the coupling step.[5] However, when using the full set of ultramild phosphoramidites (including Pac-dA, iPr-Pac-dG, and Ac-dC), it is recommended to use a capping solution containing phenoxyacetic anhydride (B1165640) (Pac2O) instead of acetic anhydride to prevent exchange of the protecting groups on the nucleobases.[5][10]
Synthesis Cycle Steps:
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[3][10]
-
Coupling: The this compound phosphoramidite solution (0.1 M in acetonitrile) is activated with 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) and delivered to the synthesis column to react with the free 5'-hydroxyl group.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations. An ultramild capping mix is recommended.[5]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[6][10]
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
The final step involves cleaving the synthesized oligonucleotide from the solid support and removing all remaining protecting groups from the bases and the phosphate backbone. The key advantage of using PAC-dA is the ability to use milder deprotection conditions, which is essential for labile modifications.[5][8]
The choice of deprotection method depends on the sensitivity of the oligonucleotide and any incorporated labels.
| Deprotection Method | Reagent | Temperature | Duration | Suitability |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for very sensitive dyes and labels. Requires use of UltraMild Cap Mix A.[5][7] |
| Ultra-Mild | 30% Ammonium Hydroxide | Room Temperature | 2 hours | Also suitable for sensitive molecules.[5][7] |
| Mild | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | For oligonucleotides with dyes or labels unstable to heat.[8][9] |
| Rapid | Concentrated Ammonium Hydroxide | 60°C | 20-60 minutes | Minimizes exposure to ammonia, suitable for high-throughput synthesis.[8][9] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 16 hours | Used for standard oligonucleotides without sensitive modifications.[9] |
General Deprotection Protocol (Ultra-Mild):
-
Transfer the solid support containing the synthesized oligonucleotide to a clean vial.
-
Add the 0.05M Potassium Carbonate in Methanol solution to the vial, ensuring the support is fully submerged.
-
Seal the vial and allow it to stand at room temperature for 4 hours.[5][7]
-
After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide is then ready for purification, typically by High-Performance Liquid Chromatography (HPLC).
Logical Relationships in Phosphoramidite Structure
The structure of this compound is a clear illustration of the chemical strategies employed for controlled DNA synthesis. The relationship between the protecting groups and the core nucleoside is hierarchical and functional.
Conclusion
This compound is a sophisticated and essential reagent in modern molecular biology, particularly for the synthesis of modified oligonucleotides. Its phenoxyacetyl protecting group allows for significantly milder deprotection conditions compared to traditional phosphoramidites, thereby preserving the integrity of sensitive labels and modifications. This feature expands the repertoire of complex and functional nucleic acid molecules that can be synthesized for advanced applications in diagnostics, therapeutics, and nanotechnology. A thorough understanding of its properties and the associated protocols is crucial for any researcher aiming to produce high-quality, custom oligonucleotides for demanding applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5'-O-DMT-PAC-dA: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMT-N6-PAC-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical building block in the chemical synthesis of DNA. This document details its chemical structure, physicochemical properties, and its application in solid-phase oligonucleotide synthesis. Detailed experimental protocols and workflow diagrams are provided to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound is a modified 2'-deoxyadenosine (B1664071) nucleoside designed for efficient and high-fidelity DNA synthesis. Its structure incorporates three key chemical moieties: a 5'-O-Dimethoxytrityl (DMT) group, an N6-Phenoxyacetyl (PAC) group, and the core 2'-deoxyadenosine nucleoside. The DMT group is an acid-labile protecting group for the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis.[][2] The PAC group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the synthesis cycle.[3][4]
The key components of the this compound structure are:
-
5'-O-Dimethoxytrityl (DMT) Group : A bulky, acid-sensitive protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its removal (detritylation) is a critical step in each synthesis cycle, allowing for the addition of the next nucleotide.[][2] The orange color of the released trityl cation provides a convenient method for monitoring coupling efficiency.
-
N6-Phenoxyacetyl (PAC) Group : A base-labile protecting group for the exocyclic amino group of the adenine base. The PAC group is more labile than the standard benzoyl (Bz) protection, allowing for faster and milder deprotection conditions, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[3][5]
-
2'-Deoxyadenosine Core : The fundamental purine (B94841) nucleoside that is incorporated into the growing DNA chain.
Below is a diagram illustrating the logical relationship of these components.
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C39H37N5O7 | [6] |
| Molecular Weight | 687.74 g/mol | [6][7] |
| CAS Number | 110522-82-2 | [6] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO (250 mg/mL), Acetonitrile | [8] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [7][8] |
Application in Solid-Phase Oligonucleotide Synthesis
This compound is primarily used as a phosphoramidite (B1245037) precursor in automated solid-phase oligonucleotide synthesis. The phosphoramidite method is a cyclical four-step process that enables the sequential addition of nucleotides to a growing DNA chain attached to a solid support.[2][9]
The use of the PAC protecting group on the deoxyadenosine (B7792050) base offers advantages over the more traditional benzoyl (Bz) group, primarily in the final deprotection step. The PAC group can be removed under milder basic conditions, reducing the risk of base modification and degradation of sensitive moieties within the oligonucleotide.[3] This makes PAC-protected phosphoramidites, including the phosphoramidite derivative of this compound, a preferred choice for the synthesis of oligonucleotides containing base-sensitive modifications.
The general workflow for incorporating a this compound monomer into a growing oligonucleotide chain is depicted in the following diagram.
References
- 2. twistbioscience.com [twistbioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Role of the Phenoxyacetyl (PAC) Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenoxyacetyl (PAC) group is a labile exocyclic amine protecting group crucial in modern solid-phase oligonucleotide synthesis. Its primary role is to enable the use of milder deprotection conditions, a critical factor when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or complex backbone alterations, that would be degraded by standard, harsher deprotection methods. This guide provides a comprehensive overview of the PAC protecting group, including its chemical properties, applications, and detailed experimental protocols for its use.
Introduction to Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups on the nucleobases (the exocyclic amines) and the sugar moiety must be protected. The choice of protecting groups is critical, as they must be stable throughout the synthesis cycles but readily removable at the end to yield the final, functional oligonucleotide.
Standard protecting groups, such as benzoyl (Bz) for adenosine (B11128) and cytidine (B196190), and isobutyryl (iBu) for guanosine, require stringent deprotection conditions, typically involving prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521). While effective for unmodified oligonucleotides, these conditions can destroy sensitive moieties. This has led to the development of "mild" and "ultra-mild" protecting groups, with the phenoxyacetyl (PAC) group being a prominent example.
The Phenoxyacetyl (PAC) Protecting Group: Properties and Advantages
The PAC group is an acyl-type protecting group used for the exocyclic amines of adenine (B156593) and guanine. Its key advantage lies in its lability under mild basic conditions. This allows for rapid and efficient deprotection without compromising the integrity of sensitive labels or modified nucleotides incorporated into the oligonucleotide sequence.
Key Advantages of the PAC Protecting Group:
-
Mild Deprotection: PAC groups can be removed under significantly milder conditions than standard protecting groups, preserving sensitive modifications.[1][2]
-
Reduced Depurination: The use of PAC protection on deoxyadenosine (B7792050) has been shown to compare favorably to benzoyl protection in terms of stability against depurination during the acidic detritylation step of the synthesis cycle.
-
Compatibility: PAC-protected phosphoramidites are compatible with standard automated oligonucleotide synthesizers and are typically used in conjunction with other mild protecting groups like acetyl (Ac) for cytidine to create a complete "ultra-mild" synthesis strategy.[1]
Quantitative Comparison of Deprotection Conditions
The efficiency of deprotection is a critical parameter in oligonucleotide synthesis. The following tables summarize the deprotection conditions and kinetics for PAC and standard protecting groups, highlighting the significantly reduced time and milder reagents required for PAC removal.
Table 1: Comparison of Deprotection Conditions for PAC vs. Standard Protecting Groups
| Protecting Group | Reagent | Temperature | Time | Reference |
| PAC-dA | 30% Ammonium Hydroxide | Room Temperature | 2 hours | [3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [1][2] | |
| Triethylamine (B128534)/Lithium Hydroxide in Methanol | 75°C | 40 minutes | [4] | |
| Bz-dA (Standard) | 30% Ammonium Hydroxide | 55°C | 17 hours | [3] |
| iPr-Pac-dG | 30% Ammonium Hydroxide | Room Temperature | 2 hours | [3] |
| iBu-dG (Standard) | 30% Ammonium Hydroxide | 55°C | 16 hours | [3] |
Table 2: Half-life (t½) of Deprotection for Various Protecting Groups under Different Conditions
| Protecting Group | Deprotection Condition | Half-life (t½) |
| dA(PAC) | 2.0 M NH3 in EtOH | 18 min |
| dA(Bz) | 2.0 M NH3 in EtOH | > 24 h |
| dG(iPr-Pac) | 2.0 M NH3 in EtOH | 96 min |
| dG(iBu) | 2.0 M NH3 in EtOH | > 24 h |
| dA(PAC) | 0.05 M K2CO3 in MeOH | 3 min |
| dA(Bz) | 0.05 M K2CO3 in MeOH | > 24 h |
| dG(iPr-Pac) | 0.05 M K2CO3 in MeOH | 22 min |
| dG(iBu) | 0.05 M K2CO3 in MeOH | > 24 h |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PAC-protected phosphoramidite (B1245037) and the subsequent deprotection of an oligonucleotide synthesized using this "ultra-mild" chemistry.
Synthesis of 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
This protocol describes the preparation of the PAC-protected deoxyadenosine phosphoramidite, a key building block for oligonucleotide synthesis.
Step 1: Phenoxyacetylation of 2'-deoxyadenosine (B1664071)
-
Materials: 2'-deoxyadenosine, Trimethylsilyl (B98337) chloride (TMSCl), Pyridine (anhydrous), Phenoxyacetyl chloride, Dichloromethane (B109758) (DCM), Methanol, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine.
-
Cool the suspension to 0°C in an ice bath.
-
Add trimethylsilyl chloride (TMSCl) dropwise with stirring and allow the reaction to warm to room temperature.
-
After 2 hours, cool the reaction back to 0°C and add phenoxyacetyl chloride dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding cold water, followed by concentrated ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield N⁶-phenoxyacetyl-2'-deoxyadenosine.
-
Step 2: 5'-O-Tritylation
-
Materials: N⁶-phenoxyacetyl-2'-deoxyadenosine, Anhydrous pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl).
-
Procedure:
-
Co-evaporate the N⁶-phenoxyacetyl-2'-deoxyadenosine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine.
-
Add DMT-Cl in portions and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Extract the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography to obtain 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine.
-
Step 3: 3'-O-Phosphitylation
-
Materials: 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine, Anhydrous dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure:
-
Dissolve the 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine in anhydrous DCM under an argon atmosphere.
-
Add DIPEA and cool the solution to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography and precipitate from cold hexanes to yield the final phosphoramidite.
-
Deprotection of PAC-Protected Oligonucleotides
The following are three common protocols for the deprotection of oligonucleotides synthesized using PAC and other ultra-mild protecting groups.
Protocol 1: Deprotection with Ammonium Hydroxide
-
Reagent: 30% Ammonium Hydroxide.
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 1 mL of 30% ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Remove the supernatant containing the deprotected oligonucleotide.
-
Wash the support with water and combine the washings with the supernatant.
-
Dry the combined solution under vacuum.
-
Protocol 2: Deprotection with Potassium Carbonate in Methanol
-
Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.
-
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4 hours.[2]
-
Neutralize the solution by adding 6 µL of glacial acetic acid per mL of the potassium carbonate solution.
-
Remove the supernatant and wash the support with water.
-
Combine the solutions and dry under vacuum.
-
Protocol 3: Rapid Deprotection with Triethylamine and Lithium Hydroxide
-
Reagents: 0.5 M aqueous Lithium Hydroxide, 3.5 M Triethylamine in Methanol.
-
Procedure:
-
Dry the solid support under a stream of argon.
-
Transfer the support to a microcentrifuge tube.
-
Add a mixture of 30 µL of 0.5 M aqueous lithium hydroxide and 300 µL of 3.5 M triethylamine in methanol.
-
Incubate at 75°C for 40 minutes.[4]
-
Chill the reaction mixture to -20°C for 5 minutes.
-
Add 75 µL of glacial acetic acid to neutralize the solution.
-
Carefully remove the supernatant containing the deprotected oligonucleotide.
-
Visualization of Key Processes
The following diagrams illustrate the key chemical transformations and workflows involving the PAC protecting group.
References
The Gatekeeper of DNA Synthesis: An In-depth Technical Guide to the 5'-O-DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each chemical step is paramount to the success of the final product. Central to the widely adopted phosphoramidite (B1245037) synthesis method is the 5'-O-Dimethoxytrityl (5'-O-DMT) protecting group. This bulky yet readily cleavable moiety serves as a temporary guardian for the 5'-hydroxyl group of the nucleoside, ensuring the orderly, directional, and efficient assembly of DNA and RNA strands. This technical guide provides a comprehensive overview of the 5'-O-DMT group, its critical role, the chemistry of its application and removal, and detailed experimental protocols relevant to solid-phase oligonucleotide synthesis.
The Core Function of the 5'-O-DMT Protecting Group
The primary role of the 5'-O-DMT group is to block the reactive 5'-hydroxyl function of the phosphoramidite monomer during the coupling step of oligonucleotide synthesis.[1][2] This protection is essential for several reasons:
-
Directional Control: DNA synthesis proceeds in the 3' to 5' direction, which is opposite to the biological process.[3] The DMT group on the 5' end of the incoming phosphoramidite monomer ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the new monomer and the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[4]
-
Prevention of Polynucleotide Side Reactions: By capping the 5'-hydroxyl, the DMT group prevents the self-polymerization of phosphoramidite monomers in solution.[2]
-
Facilitating Purification: The hydrophobic nature of the DMT group allows for a straightforward method of purifying the final full-length oligonucleotide. "Trityl-on" reverse-phase HPLC or cartridge purification effectively separates the desired product, which retains the DMT group, from shorter, "trityl-off" failure sequences.[5]
-
Real-time Synthesis Monitoring: The cleavage of the DMT group produces a brightly colored orange dimethoxytrityl cation.[6] The intensity of this color, which can be measured spectrophotometrically at around 495 nm, provides a real-time quantitative measure of the coupling efficiency at each step of the synthesis.[6][7]
The Chemistry of Protection and Deprotection
The utility of the DMT group lies in its stability under the neutral and basic conditions of the coupling and oxidation steps, and its rapid and quantitative removal under mild acidic conditions.
Dimethoxytritylation: Protecting the 5'-Hydroxyl Group
The selective protection of the primary 5'-hydroxyl group of a nucleoside is achieved by reacting it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine (B92270). The greater reactivity of the primary 5'-hydroxyl compared to the secondary 3'-hydroxyl allows for regioselective tritylation.
dot
Caption: Reaction scheme for the protection of a nucleoside's 5'-hydroxyl group with DMT-Cl.
Detritylation (Deblocking): The Gateway to Chain Elongation
The removal of the DMT group, termed detritylation or deblocking, is the first step in each cycle of oligonucleotide synthesis. It is typically achieved by treating the solid support-bound oligonucleotide with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8] This reaction is rapid and quantitative, yielding a free 5'-hydroxyl group ready for the next coupling reaction and the aforementioned orange trityl cation.[6]
dot
Caption: The detritylation reaction, initiating a cycle of oligonucleotide synthesis.
The Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides on a solid support using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The 5'-O-DMT group is central to this process.
dot
Caption: The four-step cycle of automated solid-phase DNA synthesis.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical for achieving a high overall yield of the final oligonucleotide.
Table 1: Effect of Stepwise Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 66.8% | 81.8% | 90.5% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
| 150 | 4.8% | 22.1% | 47.1% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 2: Typical Reagents and Conditions in the Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Solvent | Typical Time |
| Detritylation | Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | 60-180 seconds |
| Coupling | Phosphoramidite Monomer | 0.02 - 0.1 M | Acetonitrile (B52724) | 25-600 seconds |
| Activator (e.g., ETT, DCI) | 0.25 - 0.7 M | Acetonitrile | ||
| Capping | Capping Reagent A (e.g., Acetic Anhydride (B1165640)/Pyridine/THF) | Varies by synthesizer | Tetrahydrofuran (B95107) (THF) | 20-60 seconds |
| Capping Reagent B (e.g., N-Methylimidazole) | Varies by synthesizer | Tetrahydrofuran (THF) | ||
| Oxidation | Iodine | 0.02 - 0.1 M | Water/Pyridine/THF | 30-60 seconds |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis. Exact parameters may vary depending on the automated synthesizer, scale of synthesis, and specific sequences.
Protocol 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-O-DMT protecting group from the solid support-bound oligonucleotide.
-
Reagents:
-
Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture.
-
The deblocking solution is passed through the column for a predetermined time (typically 60-180 seconds). The effluent, containing the orange DMT cation, can be collected for spectrophotometric analysis to determine coupling efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution, which could degrade the subsequent phosphoramidite monomer.
-
Protocol 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the growing oligonucleotide and the incoming phosphoramidite monomer.
-
Reagents:
-
Phosphoramidite Monomer Solution: The desired 5'-O-DMT protected nucleoside phosphoramidite (e.g., dA, dC, dG, or T) dissolved in anhydrous acetonitrile to a concentration of 0.02 - 0.1 M.
-
Activator Solution: A solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile (0.25 - 0.7 M).
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
The phosphoramidite monomer solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. This reaction is typically allowed to proceed for 25-600 seconds.
-
The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Protocol 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.
-
Reagents:
-
Capping Reagent A: A solution of acetic anhydride in tetrahydrofuran (THF), often with a base like pyridine or lutidine.
-
Capping Reagent B: A solution of N-methylimidazole (NMI) in THF.
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
Capping reagents A and B are delivered to the synthesis column, where they react to form a highly reactive acetylating agent.
-
This agent rapidly acetylates any free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps. The reaction time is typically 20-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
-
Reagents:
-
Oxidizing Solution: A solution of iodine (0.02 - 0.1 M) in a mixture of tetrahydrofuran (THF), pyridine, and water.[8]
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
The oxidizing solution is passed through the synthesis column.
-
The iodine, in the presence of water, oxidizes the P(III) phosphite triester to a P(V) phosphate triester. This reaction is typically complete within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile to remove the oxidizing solution and prepare for the next synthesis cycle, starting again with detritylation.
-
Conclusion
The 5'-O-DMT protecting group is an indispensable component of modern oligonucleotide synthesis. Its unique combination of stability under coupling conditions and lability under mild acid allows for the highly efficient and controlled stepwise addition of nucleotides. The ability to monitor the synthesis in real-time through the release of the trityl cation provides an invaluable quality control measure. A thorough understanding of the chemistry and protocols involving the 5'-O-DMT group is fundamental for any researcher or professional involved in the synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 5. atdbio.com [atdbio.com]
- 6. atdbio.com [atdbio.com]
- 7. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
5'-O-DMT-PAC-dA: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N⁶-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical building block in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its role and application in solid-phase synthesis, and a detailed experimental workflow for its incorporation into synthetic DNA strands.
Core Compound Data
This compound is a modified nucleoside phosphoramidite (B1245037) used in automated DNA synthesis. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, while the phenoxyacetyl (PAC) group protects the exocyclic amine of the adenine (B156593) base. This dual protection strategy is fundamental to achieving high-fidelity oligonucleotide sequences.
| Property | Value | References |
| CAS Number | 110522-82-2 | [][2][3][4] |
| Molecular Weight | 687.74 g/mol | [][4][5] |
| Molecular Formula | C₃₉H₃₇N₅O₇ | [][4][5] |
| Appearance | White to off-white solid | [3][4] |
| Purity | Typically ≥98% | [] |
| Primary Application | Solid-phase synthesis of oligonucleotides | [3][4][5][6] |
The Role of Protecting Groups in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a stepwise process that requires the precise addition of nucleotide monomers to a growing chain. To prevent unwanted side reactions, reactive functional groups on the nucleoside that are not involved in the chain elongation must be protected.[][7][8]
-
5'-O-DMT Group: The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl of the deoxyribose sugar.[7][9] Its primary advantage is its stability under the basic conditions used for coupling and its easy removal with a mild acid, which regenerates the 5'-hydroxyl for the next coupling cycle.[10][11][12] The release of the dimethoxytrityl cation, which is bright orange, also allows for real-time monitoring of the synthesis efficiency.[13]
-
N⁶-PAC Group: The phenoxyacetyl (PAC) group is an acyl-type protecting group for the exocyclic amino group of the adenine base.[3] This protection is crucial to prevent the amino group from reacting during the phosphoramidite coupling step. The PAC group is more labile than traditional protecting groups like benzoyl (Bz), allowing for milder deprotection conditions after the synthesis is complete.[3] This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications.[10]
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated solid-phase synthesizer. The synthesis proceeds in the 3' to 5' direction.[11][12]
Materials:
-
This compound-3'-CE Phosphoramidite
-
Other protected nucleoside phosphoramidites (e.g., for dC, dG, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[10]
-
Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)[11]
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[10]
-
Anhydrous Acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA))[3][10]
Methodology: The Synthesis Cycle
The addition of each nucleotide monomer involves a four-step cycle, which is repeated until the desired sequence is assembled.
-
Deblocking (Detritylation): The CPG support with the attached nucleoside is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside.[10][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile to remove the acid and the cleaved trityl cation.
-
Coupling: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside.[10] This reaction typically takes 30-60 seconds.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solution acetylates any unreacted hydroxyls, effectively terminating these chains.[11][12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable pentavalent phosphotriester.[10][12] This is achieved by treating the support with the oxidizer solution.
This four-step cycle is repeated for each nucleotide in the sequence.
Post-Synthesis: Cleavage and Deprotection
-
Cleavage: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG solid support. This is typically achieved by incubation with concentrated ammonium hydroxide or AMA at an elevated temperature.[14]
-
Deprotection: The same basic solution used for cleavage also removes the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases. The PAC group on adenine is removed during this step. The final 5'-DMT group (if the synthesis was performed "DMT-on") can be removed with an acidic solution, followed by purification.
Logical Workflow and Diagrams
The process of solid-phase oligonucleotide synthesis is a highly logical and cyclical workflow.
References
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journalirjpac.com [journalirjpac.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. atdbio.com [atdbio.com]
- 12. biotage.com [biotage.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. alfachemic.com [alfachemic.com]
Storage and handling conditions for 5'-O-DMT-PAC-dA
An In-depth Technical Guide to the Storage and Handling of 5'-O-DMT-PAC-dA
For researchers, scientists, and professionals in drug development, the integrity and stability of nucleic acid building blocks are paramount to achieving reliable and reproducible results in oligonucleotide synthesis. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound (5'-O-(4,4'-Dimethoxytrityl)-N⁶-phenoxyacetyl-2'-deoxyadenosine), a critical reagent in the synthesis of DNA oligonucleotides. Adherence to these guidelines is essential to prevent degradation and ensure the highest purity for downstream applications.
Overview of this compound
This compound is a protected deoxyadenosine (B7792050) phosphoramidite, a key monomer used in solid-phase DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each coupling cycle. The exocyclic amine of the adenine (B156593) base is protected by a phenoxyacetyl (PAC) group, which is removed during the final deprotection step. The stability of these protecting groups under various conditions is crucial for the successful synthesis of high-quality oligonucleotides.
Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The primary factors to control are temperature and exposure to light.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid (as shipped) | Room Temperature | Short-term | N/A |
| Solid (long-term) | 4°C or 0-8°C | Long-term | Protect from light[1][2] |
| Stock Solution | -20°C | Up to 1 month | Protect from light[3][4] |
| Stock Solution | -80°C | Up to 6 months | Protect from light[3][4] |
Handling and Preparation of Solutions
Careful handling is necessary to prevent contamination and degradation. It is recommended to handle the compound in a clean, dry environment.
General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Weighing: Weigh the compound quickly in a clean, dry weighing vessel to minimize exposure to atmospheric moisture.
-
Dissolution: To prepare solutions, use anhydrous solvents. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[3][4][5].
Preparation of Working Solutions
For applications such as in vivo experiments, it is highly recommended to prepare working solutions freshly on the same day of use to ensure potency and minimize degradation[3][5].
Safety Precautions
Understanding the potential hazards is crucial for safe handling.
Table 2: Hazard and Precautionary Information for this compound
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation[2]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]. |
| H319: Causes serious eye irritation[2]. | P302+P352: IF ON SKIN: Wash with plenty of water[2]. |
| H335: May cause respiratory irritation[2]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
Quantitative Data
The following table summarizes key quantitative specifications for this compound.
Table 3: Physicochemical and Purity Data
| Parameter | Value |
| Molecular Weight | 687.74 g/mol [1][3] |
| Purity (HPLC) | ≥98% or 99.62%[1][3][4][5][6] |
| Solubility | ≥ 2.08 mg/mL (3.02 mM)[3][4] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly available, a general workflow for handling and storage can be established based on the manufacturer's recommendations.
General Workflow for Handling and Storage
The following diagram illustrates the recommended workflow from receiving the compound to its use in synthesis.
Caption: Recommended workflow for receiving, storing, and preparing this compound solutions.
Conclusion
The chemical stability and purity of this compound are critical for the successful synthesis of high-fidelity oligonucleotides. By adhering to the storage and handling conditions outlined in this guide, researchers can minimize degradation, ensure lot-to-lot consistency, and achieve reliable results in their research and development endeavors. Always refer to the supplier-specific safety data sheet (SDS) for the most detailed safety information.
References
An In-depth Technical Guide to Phenoxyacetyl (PAC) Protected Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, synthesis, and application of phenoxyacetyl (PAC) protected deoxyadenosine (B7792050) (dA), a cornerstone for the synthesis of sensitive and modified oligonucleotides.
Core Features of PAC-Protected Deoxyadenosine
Phenoxyacetyl (PAC) serves as a labile protecting group for the N6-exocyclic amino group of deoxyadenosine. Its primary advantage lies in its facile removal under significantly milder basic conditions compared to the standard benzoyl (Bz) protecting group. This feature is critical for the synthesis of oligonucleotides containing base-sensitive modifications, such as fluorescent dyes, certain linkers, and modified bases, which would be degraded by the harsh conditions required to remove traditional protecting groups.[1][2]
The milder deprotection conditions offered by the PAC group also contribute to higher purity of the final oligonucleotide product by minimizing base modifications that can occur during prolonged exposure to harsh deprotection reagents.[2]
Chemical Structure
The structures of N6-phenoxyacetyl-2'-deoxyadenosine and its corresponding phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis are depicted below.
Quantitative Data Summary
The selection of a protecting group strategy is a critical parameter in oligonucleotide synthesis. The following tables provide a quantitative comparison of PAC-protected deoxyadenosine with the conventional benzoyl-protected counterpart, highlighting the advantages of the PAC group in terms of deprotection kinetics and stability.
Deprotection Kinetics
The rate of deprotection is a key factor, especially for high-throughput synthesis and for oligonucleotides with sensitive modifications. The PAC group is significantly more labile than the Bz group under mild basic conditions.
| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |
| Phenoxyacetyl (PAC) | 0.05M K₂CO₃ in Methanol (B129727) | 4 hours at Room Temperature | Glen Research |
| Phenoxyacetyl (PAC) | 30% Ammonium (B1175870) Hydroxide (B78521) | 2 hours at Room Temperature | Glen Research |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | General Knowledge |
Stability to Acidic Depurination
During the detritylation step of oligonucleotide synthesis, the acidic conditions can lead to depurination, particularly of adenosine (B11128) residues. The nature of the N6-protecting group influences the rate of this undesirable side reaction. The electron-withdrawing nature of the phenoxyacetyl group offers a degree of stabilization against depurination compared to the benzoyl group.[3]
Quantitative data on the precise rate constants for the depurination of PAC-dA versus Bz-dA under detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane) is a subject of ongoing research. However, qualitative and comparative kinetic studies have shown that N6-acyl protected deoxyadenosines exhibit varying degrees of lability, with the structure of the acyl group playing a crucial role in the rate of the acid-catalyzed hydrolysis of the glycosidic bond.[3] It has been suggested that the exceptional lability of monocations of N6-acyl protected compounds is a result of preferred N7 protonation.[3]
Experimental Protocols
Synthesis of N6-Phenoxyacetyl-2'-deoxyadenosine
This protocol describes the synthesis of the protected nucleoside, which is the precursor to the phosphoramidite.
Materials:
-
Phenoxyacetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (B109758)/Methanol gradient)
Procedure:
-
Dissolve 2'-deoxyadenosine in anhydrous pyridine.
-
Add phenoxyacetic anhydride to the solution. The amount of anhydride should be in molar excess (typically 1.5-2 equivalents) to ensure complete reaction.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Evaporate the pyridine under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield N6-phenoxyacetyl-2'-deoxyadenosine as a white solid.
Synthesis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-O-phosphoramidite
This protocol outlines the conversion of the protected nucleoside into the phosphoramidite building block for automated DNA synthesis.
Step 1: 5'-O-DMT Protection
-
Dry N6-phenoxyacetyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent and purify the residue by silica gel chromatography to obtain 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine.
Step 2: 3'-O-Phosphitylation
-
Dry the 5'-O-DMT protected nucleoside under high vacuum.
-
Dissolve the dried compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise under an inert atmosphere (e.g., argon).
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Quench the reaction with anhydrous methanol.
-
Purify the crude product by precipitation from a suitable solvent system (e.g., dropping the dichloromethane solution into cold n-hexane) to yield the final phosphoramidite product.
Automated Oligonucleotide Synthesis using PAC-dA-CE Phosphoramidite
This protocol provides a general guideline for using PAC-dA phosphoramidite in a standard automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.
Reagents:
-
PAC-dA-CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA synthesis phosphoramidites (dC(Ac), dG(iPr-Pac), dT)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve the PAC-dA phosphoramidite in anhydrous acetonitrile to the desired concentration. Install the vial on the synthesizer.
-
Synthesis Cycle: The standard synthesis cycle is followed for each nucleotide addition.
-
Deblocking: Removal of the 5'-DMT group with the deblocking solution.
-
Coupling: The PAC-dA phosphoramidite is activated by the activator and coupled to the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial for modified phosphoramidites.
-
Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Mild Deprotection: Treat the solid support with 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature, or with concentrated ammonium hydroxide for 2 hours at room temperature.[4]
-
Collect the supernatant containing the deprotected oligonucleotide.
-
-
Purification: The crude oligonucleotide is purified using standard methods such as HPLC or gel electrophoresis.
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard solid-phase phosphoramidite synthesis cycle, which is employed for the incorporation of PAC-protected deoxyadenosine.
Deprotection Workflow Comparison
This diagram contrasts the deprotection workflows for oligonucleotides synthesized with standard benzoyl (Bz) protecting groups versus the milder conditions enabled by PAC protecting groups.
Application in SELEX for Aptamer Selection
The use of PAC-protected phosphoramidites is particularly advantageous in the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for generating aptamers, especially when the target molecule or the desired aptamer modifications are sensitive to harsh chemicals.
References
- 1. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural DNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. The influence of N6-protecting groups on the acid-catalyzed depurination of 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
A Deep Dive into Phosphoramidite Chemistry: A Technical Guide to Utilizing PAC-dA for Sensitive Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotide production, phosphoramidite (B1245037) chemistry stands as the cornerstone technology, enabling the precise and automated synthesis of DNA and RNA sequences. The strategic use of protecting groups is paramount to the success of this methodology, ensuring the stepwise and high-fidelity assembly of the oligonucleotide chain. This technical guide provides an in-depth exploration of phosphoramidite chemistry with a specific focus on the application of N6-phenoxyacetyl-2'-deoxyadenosine (PAC-dA), a crucial building block for the synthesis of oligonucleotides bearing sensitive modifications.
The phenoxyacetyl (PAC) protecting group offers a significant advantage over standard protecting groups like benzoyl (Bz) due to its lability under milder basic conditions. This characteristic is indispensable when synthesizing oligonucleotides conjugated to molecules, such as fluorescent dyes (e.g., TAMRA, Cy5, HEX), that would be degraded by the harsh, prolonged exposure to strong alkaline solutions typically required for deprotection.[] The use of PAC-dA, often in conjunction with other "UltraMILD" phosphoramidites like acetyl-protected deoxycytidine (Ac-dC) and 4-isopropyl-phenoxyacetyl-protected deoxyguanosine (iPr-Pac-dG), facilitates a gentler deprotection process, preserving the integrity of the final product.[2][3][4]
The Phosphoramidite Synthesis Cycle: A Four-Step Process
Solid-phase oligonucleotide synthesis using phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[][5][6][7] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5][8]
Caption: The four-step automated cycle of solid-phase oligonucleotide synthesis.
The four key steps in each cycle are:
-
Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group for the subsequent reaction.[5]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[5][]
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" by acetylation.[10] When using PAC-dA in conjunction with iPr-Pac-dG, it is recommended to use phenoxyacetic anhydride (B1165640) (Pac2O) in the capping solution to avoid the potential for exchange of the iPr-Pac group on the dG with an acetyl group.[2][11]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[5][10] This step completes the addition of one nucleotide, and the cycle repeats until the desired sequence is assembled.
Quantitative Data: Deprotection of PAC-dA Containing Oligonucleotides
The primary advantage of employing PAC-dA is the ability to utilize milder deprotection conditions, which is crucial for preserving sensitive labels and modifications. The following table summarizes various deprotection protocols for oligonucleotides synthesized with PAC-dA and other UltraMILD phosphoramidites.
| Deprotection Reagent | Temperature | Duration | Applicable Protecting Groups | Reference(s) |
| 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | PAC-dA, Ac-dC, iPr-Pac-dG (with Pac2O capping) | [2][3][4][12] |
| 30% Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 2 hours | PAC-dA, Ac-dC, iPr-Pac-dG (with Pac2O capping) | [2][3][4][12] |
| Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | PAC-dA, iBu-dC, iPr-Pac-dG | [2] |
| Concentrated Ammonium Hydroxide | 60°C | 20-60 minutes | PAC-dA, iBu-dC, iPr-Pac-dG | [2] |
| 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Standard bases (Ac-dC required) | [3][12] |
Note: The choice of deprotection method is contingent upon the specific labels and other modifications present in the oligonucleotide sequence. It is crucial to ensure that the chosen deprotection conditions are compatible with all components of the synthesized oligo.
Experimental Protocols
Below are detailed methodologies for the key stages of oligonucleotide synthesis utilizing PAC-dA phosphoramidite.
Preparation of Reagents
-
Phosphoramidite Solutions: Dissolve PAC-dA-CE Phosphoramidite and other required phosphoramidites (e.g., Ac-dC-CE, iPr-Pac-dG-CE, dT-CE) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Activator Solution: Prepare a 0.25 M solution of 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile.
-
Capping Solutions:
-
Cap A (UltraMILD): 5% Phenoxyacetic anhydride (Pac2O) in a mixture of Tetrahydrofuran (THF) and Pyridine.
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in a mixture of THF, Pyridine, and water.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Deprotection Solutions (select one based on oligonucleotide sensitivity):
-
UltraMILD: 0.05 M Potassium Carbonate in anhydrous methanol.
-
Mild: Concentrated ammonium hydroxide (28-30%).
-
Automated Solid-Phase Synthesis
The following protocol is a general guideline for use with an automated DNA synthesizer.
-
Column Installation: Install the synthesis column containing the initial nucleoside linked to the CPG solid support.
-
Synthesis Program: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Cycle Steps:
-
Detritylation: Treat the support with the deblocking solution to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate phosphoramidite solution and activator solution to the column to couple the next base. A typical coupling time is 2-5 minutes.
-
Capping: Deliver the capping solutions (Cap A and Cap B) to the column to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Deliver the oxidizing solution to the column to stabilize the newly formed phosphotriester linkage. Wash thoroughly with anhydrous acetonitrile.
-
-
Repeat: Repeat the cycle for each subsequent nucleotide in the sequence.
-
Final Detritylation (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed on the synthesizer ("DMT-off").
Cleavage and Deprotection
Caption: General workflow for post-synthesis cleavage and deprotection.
Protocol for UltraMILD Deprotection (Potassium Carbonate in Methanol):
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.
-
Incubate at room temperature for 4 hours. For oligonucleotides with a high dG content, an overnight incubation is recommended.
-
Quench the reaction by adding a neutralizing agent (e.g., an appropriate buffer).
-
Separate the supernatant containing the deprotected oligonucleotide from the solid support.
-
Proceed with purification.
Protocol for Mild Deprotection (Ammonium Hydroxide):
-
Transfer the solid support to a sealed vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Separate the supernatant containing the deprotected oligonucleotide.
-
Proceed with purification.
Logical Decision-Making for Deprotection Strategy
The selection of an appropriate deprotection strategy is critical and depends on the composition of the synthesized oligonucleotide.
Caption: Decision tree for selecting the appropriate deprotection strategy.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.invitek.com [blog.invitek.com]
- 6. atdbio.com [atdbio.com]
- 7. bachem.com [bachem.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 10. idtdna.com [idtdna.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
A Technical Guide to the Core Principles of Solid-Phase Oligonucleotide Synthesis
Introduction
Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and automated chemical construction of DNA and RNA fragments with a defined sequence.[1] This technology, pioneered by Marvin Caruthers and based on phosphoramidite (B1245037) chemistry, has revolutionized molecular biology, finding critical applications in research, diagnostics, and therapeutics.[2] Its advantages over traditional solution-phase synthesis include the ability to use excess reagents to drive reactions to completion, simplified purification at each step by washing away impurities, and amenability to automation.[3][]
This guide provides an in-depth exploration of the fundamental principles of solid-phase oligonucleotide synthesis, detailing the chemistry of the synthesis cycle, experimental protocols, and the key components involved.
Core Principles of Solid-Phase Synthesis
The synthesis of oligonucleotides on a solid support proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in nature. The process relies on three key principles:
-
Solid Support: The initial nucleoside is anchored to an insoluble support, typically controlled pore glass (CPG) or polystyrene beads.[2][3] This solid phase allows for the easy separation of the growing oligonucleotide chain from reactants and byproducts by simple filtration and washing.[]
-
Protecting Groups: To ensure sequence-specific synthesis, reactive functional groups on the nucleosides that are not involved in the current reaction step are chemically blocked by protecting groups. The most important of these is the dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the nucleoside.
-
Cyclical Four-Step Process: The addition of each nucleotide is achieved through a repeating cycle of four chemical reactions: detritylation, coupling, capping, and oxidation.[][5]
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a stepwise process, with each cycle adding one nucleotide to the growing chain.[6] The cycle consists of the following four steps:
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][8] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the next reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each synthesis cycle.[6]
Coupling
In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite (B83602) triester linkage.[2] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724), to prevent hydrolysis of the phosphoramidite.[9]
Capping
To prevent the formation of deletion mutations (sequences missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[10] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[10] This capping step ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural DNA backbone.[7] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7] For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced with a sulfurization reaction.[7]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualization of the Synthesis Cycle
The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.
Caption: The cyclical process of solid-phase oligonucleotide synthesis.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the final product. The following table summarizes key quantitative data for a standard synthesis cycle.
| Parameter | Typical Value | Reagents | Notes |
| Detritylation Time | 60-120 seconds | 3% TCA or DCA in DCM | The orange color of the cleaved DMT cation can be quantified to assess coupling efficiency. |
| Coupling Time | 30-600 seconds | Phosphoramidite, Activator (e.g., ETT) in Acetonitrile | Coupling times vary depending on the specific phosphoramidite being used.[7] |
| Coupling Efficiency | >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides.[11] | |
| Capping Time | 30-60 seconds | Acetic Anhydride, 1-Methylimidazole | |
| Oxidation Time | 30-60 seconds | Iodine, Water, Pyridine, THF | |
| Solid Support Loading | 20-350 µmol/g | CPG or Polystyrene | Higher loading is used for large-scale synthesis of shorter oligonucleotides.[3] |
Experimental Protocol for a Standard Synthesis Cycle
The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis on an automated synthesizer. All reagents should be anhydrous.
-
Preparation: The synthesis column containing the solid support with the initial nucleoside is placed on the synthesizer. The required phosphoramidite solutions, deblocking solution, capping solutions, oxidizing solution, and washing solvent (acetonitrile) are loaded onto the instrument.
-
Detritylation:
-
Wash the column with acetonitrile.
-
Deliver the deblocking solution (3% TCA in DCM) to the column and incubate for 60-120 seconds.
-
Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Deliver the phosphoramidite solution and the activator solution simultaneously to the column.
-
Incubate for 30-600 seconds to allow for the coupling reaction to occur.
-
Wash the column with acetonitrile.
-
-
Capping:
-
Deliver the capping A (acetic anhydride/THF/lutidine) and capping B (1-methylimidazole/THF) solutions to the column.
-
Incubate for 30-60 seconds.
-
Wash the column with acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution (0.02 M iodine in THF/pyridine/water) to the column.
-
Incubate for 30-60 seconds.
-
Wash the column with acetonitrile.
-
This cycle is repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been synthesized, the final DMT group is typically left on (DMT-on) to aid in purification.[7] The oligonucleotide is then cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.
-
Cleavage: The succinyl linker that attaches the oligonucleotide to the solid support is cleaved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[3]
-
Deprotection: The protecting groups on the heterocyclic bases are removed by heating with concentrated ammonium hydroxide or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[9]
After cleavage and deprotection, the crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[6]
Key Components in Oligonucleotide Synthesis
The success of solid-phase oligonucleotide synthesis relies on a variety of specialized chemical components.
| Component | Description | Examples |
| Solid Supports | Insoluble particles to which the oligonucleotide is attached during synthesis.[3] | Controlled Pore Glass (CPG), Polystyrene (PS) |
| Linkers | Chemical moieties that connect the first nucleoside to the solid support and are cleavable after synthesis. | Succinyl linker |
| Protecting Groups | Reversibly attached chemical groups that block reactive sites on the nucleosides. | 5'-DMT, Benzoyl (Bz) for A and C, Isobutyryl (iBu) for G |
| Phosphoramidites | The building blocks of oligonucleotide synthesis, consisting of a protected nucleoside with a reactive phosphoramidite group at the 3'-position. | dA, dC, dG, dT phosphoramidites |
| Activators | Mild acids that catalyze the coupling reaction. | Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT) |
Visualization of the Phosphoramidite Coupling Reaction
The following diagram illustrates the key chemical transformations during the coupling step of phosphoramidite chemistry.
Caption: The phosphoramidite coupling reaction mechanism.
Conclusion
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a highly refined and automated process that has become indispensable in the life sciences. A thorough understanding of the core principles—the four-step synthesis cycle, the role of protecting groups and the solid support, and the key chemical reactions—is essential for researchers and professionals in the field. The efficiency and reliability of this method continue to drive innovation in areas ranging from basic research to the development of novel nucleic acid-based therapeutics and diagnostics.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.invitek.com [blog.invitek.com]
- 3. atdbio.com [atdbio.com]
- 5. bachem.com [bachem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biolytic.com [blog.biolytic.com]
- 9. alfachemic.com [alfachemic.com]
- 10. biotage.com [biotage.com]
- 11. idtdna.com [idtdna.com]
Methodological & Application
Application Notes and Protocols for 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) is a modified phosphoramidite (B1245037) building block essential for the chemical synthesis of oligonucleotides, particularly those containing sensitive modifications. The phenoxyacetyl (PAC) group serves as a mild protecting group for the exocyclic amine of deoxyadenosine. Unlike the standard benzoyl (Bz) protecting group, the PAC group can be removed under significantly gentler basic conditions.[1][2] This feature is critical for preventing the degradation of base-labile components, such as certain fluorescent dyes, quenchers, and other modified nucleosides, during the final deprotection step.[1][3][4][5][6] These application notes provide a comprehensive guide to the standard protocols for utilizing this compound in solid-phase oligonucleotide synthesis.
Application Notes
Advantages of PAC-dA Phosphoramidite
The primary advantage of using PAC-dA is its compatibility with mild deprotection conditions. Standard oligonucleotide synthesis employs protecting groups (e.g., benzoyl on dA and dC, isobutyryl on dG) that require harsh deprotection, typically involving concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 17 hours).[4] Many functional molecules, such as dyes like TAMRA, Cy5, and HEX, are not stable under these conditions.[1] The PAC protecting group on dA, often used in conjunction with acetyl (Ac) on dC and isopropyl-phenoxyacetyl (iPr-PAC) on dG, allows for the use of "UltraMild" deprotection reagents, thereby preserving the integrity of the final oligonucleotide product.[3][4][6][7]
Key Applications
The use of PAC-dA is recommended for the synthesis of:
-
Oligonucleotides labeled with base-sensitive fluorescent dyes and quenchers.
-
RNA molecules, where the 2'-hydroxyl protecting groups may be sensitive to harsh basic conditions.
-
Oligonucleotides containing other base-labile modifications.
-
Antisense oligonucleotides and siRNAs where the integrity of every nucleotide is critical for therapeutic efficacy.
Compatibility with Other "UltraMild" Monomers
For effective mild deprotection, it is crucial to use a complete set of compatible phosphoramidites. When incorporating PAC-dA, it is standard practice to also use Ac-dC and iPr-PAC-dG for the other bases requiring protection.[1][3][4][6] This ensures that all base-protecting groups can be cleaved under the same mild conditions.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
Automated solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process.[2][8] Each cycle, which adds one nucleotide to the growing chain, consists of four main steps: deblocking, coupling, capping, and oxidation.
Materials and Reagents:
-
This compound phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to a standard concentration, e.g., 0.1 M).
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[9]
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in acetonitrile.
-
Capping solution A: Acetic anhydride/Pyridine/THF.
-
Capping solution B: 16% 1-Methylimidazole/THF.[10]
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.[10]
-
Anhydrous acetonitrile.
Methodology:
-
Step 1: Deblocking (Detritylation)
-
The synthesis begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.
-
Flush the synthesis column with the deblocking solution (3% TCA in DCM). The release of the orange-colored trityl cation is monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[7][11]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Step 2: Coupling
-
The this compound phosphoramidite and an activator (e.g., ETT) are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This activated species rapidly couples with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite (B83602) triester linkage.[]
-
Standard coupling times are typically 30-60 seconds, but may be extended for modified phosphoramidites to ensure high efficiency.[9]
-
-
Step 3: Capping
-
A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. These unreacted chains must be permanently blocked to prevent the formation of deletion mutants (n-1 sequences).
-
The capping step involves acetylating these free hydroxyls. This is achieved by treating the support with Capping Solution A and Capping Solution B.
-
The resulting acetylated chains are inert and will not participate in subsequent cycles.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable pentavalent phosphate (B84403) triester.
-
Flush the column with an oxidizing solution (Iodine in THF/Water/Pyridine). This reaction is typically complete within 30 seconds.
-
After oxidation, the cycle is complete. For the next nucleotide addition, the process returns to Step 1 for the removal of the 5'-DMT group from the newly added PAC-dA.
-
References
- 1. Pac-dA Oligo Modifications from Gene Link [genelink.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Mild Deprotection Conditions for PAC-Protected Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenoxyacetyl (PAC) group is a valuable amine protecting group for nucleobases in oligonucleotide synthesis. Its lability under milder basic conditions compared to traditional protecting groups like benzoyl (Bz) makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes, modified bases, or complex conjugates. The use of PAC-protected phosphoramidites, often in combination with other "ultra-mild" protecting groups like acetyl (Ac) for dC and isopropyl-phenoxyacetyl (iPr-PAC) for dG, allows for deprotection strategies that preserve the integrity of these sensitive moieties.[1]
This document provides detailed application notes and protocols for the mild deprotection of PAC-protected oligonucleotides, offering a comparative overview of common reagents and conditions to aid researchers in selecting the optimal strategy for their specific application.
Data Presentation: Comparison of Mild Deprotection Conditions
The selection of a deprotection strategy is a critical step that can significantly impact the yield and purity of the final oligonucleotide product. The following tables summarize quantitative data for various mild deprotection reagents, providing a basis for comparison.
| Reagent/Method | Composition | Temperature | Duration | PAC Deprotection Efficiency | Notes and Considerations |
| Aqueous Ammonia (B1221849) | Concentrated NH₄OH (28-30%) | Room Temp. | 2 - 4 hours | Complete | A standard mild condition for PAC groups.[2][3] |
| Ammonia/Methylamine (B109427) (AMA) | NH₄OH / 40% aq. CH₃NH₂ (1:1 v/v) | Room Temp. | 30 minutes | Complete | Faster than aqueous ammonia alone. |
| 65 °C | 10 minutes | Complete | Rapid deprotection, but caution is advised with sensitive modifications.[2][4] Potential for side reactions with certain bases if not properly controlled.[5] | ||
| Potassium Carbonate in Methanol (B129727) | 0.05 M K₂CO₃ in anhydrous MeOH | Room Temp. | 4 hours | Complete | An "ultra-mild" method ideal for highly sensitive oligonucleotides.[3][6] Requires neutralization before drying.[6] |
| Gaseous Ammonia/Methylamine | Pressurized NH₃ or CH₃NH₂ gas | Room Temp. | NH₃: ~35 min; CH₃NH₂: ~2 min | Complete | Rapid and efficient, eliminating the need for evaporation of aqueous solutions. Requires specialized equipment. |
| Triethylamine/Lithium Hydroxide (B78521) | 0.5 M LiOH (aq) / 3.5 M Et₃N in MeOH | 75 °C | 40 minutes | Complete | An alternative ammonia-free method.[7] |
Table 1: Comparison of Mild Deprotection Reagents and Conditions. This table provides a comparative overview of common mild deprotection methods for PAC-protected oligonucleotides, highlighting key parameters and considerations for each.
| Protecting Group | Deprotection Reagent | Half-life (t½) at Room Temperature | Reference |
| dA(PAC) | 2.0 M Ethanolic Ammonia | 18 min | [8] |
| dC(PAC) | 2.0 M Ethanolic Ammonia | 7 min | [8] |
| dG(tBPAC) | 2.0 M Ethanolic Ammonia | 96 min | [8] |
| dA(PAC) | 0.05 M K₂CO₃ in MeOH | ~3 min | |
| dC(PAC) | 0.05 M K₂CO₃ in MeOH | < 30 sec | |
| dG(tBPAC) | 0.05 M K₂CO₃ in MeOH | ~22 min |
Table 2: Cleavage Half-lives of PAC and Related Protecting Groups. This table presents the deprotection half-lives of phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) protecting groups under specific mild conditions, offering insight into the kinetics of the deprotection reaction.
Experimental Protocols
The following are detailed protocols for the most common mild deprotection methods for PAC-protected oligonucleotides.
Protocol 1: Deprotection with Aqueous Ammonia
This protocol is suitable for routine deprotection of PAC-protected oligonucleotides that do not contain exceptionally labile modifications.
Materials:
-
Crude oligonucleotide synthesized on solid support (e.g., CPG)
-
Concentrated ammonium (B1175870) hydroxide (28-30%)
-
Microcentrifuge tubes or appropriate vials
-
Heating block or incubator
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL microcentrifuge tube.
-
Add 1 mL of concentrated ammonium hydroxide to the tube.
-
Seal the tube tightly to prevent ammonia leakage.
-
Incubate the mixture at room temperature for 2-4 hours. For oligonucleotides with iPr-PAC-dG, a longer incubation of 4 hours is recommended.
-
After incubation, centrifuge the tube briefly to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new, clean microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or centrifugal evaporator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: Rapid Deprotection with Ammonia/Methylamine (AMA)
This protocol is designed for rapid deprotection and is particularly useful for high-throughput applications. Caution should be exercised when working with oligonucleotides containing sensitive modifications.
Materials:
-
Crude oligonucleotide on solid support
-
Ammonium hydroxide (28-30%)
-
40% aqueous methylamine
-
Microcentrifuge tubes or appropriate vials
-
Heating block set to 65 °C
-
SpeedVac or centrifugal evaporator
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before each use.
-
Transfer the solid support to a 2 mL microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Seal the tube tightly.
-
For room temperature deprotection, incubate for 30 minutes. For accelerated deprotection, incubate at 65 °C for 10 minutes.[2][4]
-
After incubation, cool the tube to room temperature.
-
Centrifuge briefly and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the pellet in a suitable buffer or water.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This protocol is the method of choice for oligonucleotides containing highly sensitive functionalities that are incompatible with ammoniacal deprotection.
Materials:
-
Crude oligonucleotide on solid support
-
Anhydrous methanol
-
Potassium carbonate (K₂CO₃)
-
Glacial acetic acid
-
Microcentrifuge tubes or appropriate vials
-
SpeedVac or centrifugal evaporator
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support to a 2 mL microcentrifuge tube.
-
Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the tube.[6]
-
Seal the tube and incubate at room temperature for 4 hours.[3][6]
-
After incubation, centrifuge the tube and transfer the supernatant to a new tube.
-
Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution used.[6]
-
Dry the neutralized oligonucleotide solution using a SpeedVac.
-
Resuspend the pellet in an appropriate buffer or water.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of oligonucleotide synthesis and deprotection.
References
- 1. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. glenresearch.com [glenresearch.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocols for the Synthesis of Fluorescently Labeled Probes using 5'-O-DMT-PAC-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are critical components in a variety of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and molecular interaction studies. The synthesis of high-quality fluorescent probes relies on the robust principles of phosphoramidite (B1245037) chemistry. A key consideration in this process is the selection of protecting groups for the nucleobases, which must be efficiently removed at the end of the synthesis without damaging the often-sensitive fluorescent dyes.
This application note details the use of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) in the solid-phase synthesis of fluorescently labeled oligonucleotide probes. The phenoxyacetyl (PAC) protecting group for adenine (B156593) is significantly more labile than the standard benzoyl (Bz) group, allowing for milder deprotection conditions. This "UltraMILD" approach is particularly advantageous when synthesizing oligonucleotides labeled with fluorescent dyes that are sensitive to harsh alkaline conditions typically used for standard deprotection. The 5'-dimethoxytrityl (DMT) group enables efficient, stepwise synthesis and aids in the purification of the final full-length product.
Data Presentation
The use of this compound in conjunction with other PAC-protected phosphoramidites allows for deprotection under significantly milder conditions compared to standard protecting groups, leading to higher yields of functional fluorescent probes.
Table 1: Comparison of Deprotection Conditions for PAC versus Standard Protecting Groups
| Protecting Group Strategy | Reagent | Temperature | Duration | Comments |
| UltraMILD (PAC-protected) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 - 17 hours | Ideal for highly sensitive dyes. |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 2 - 8 hours | Milder than heating, suitable for many dyes. | |
| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 10 minutes | Rapid deprotection, compatibility with dye should be verified. | |
| Standard (Bz-protected) | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Harsh conditions can degrade sensitive fluorescent labels. |
Table 2: Representative Coupling Efficiencies and Probe Yields
While specific coupling efficiencies are dependent on the synthesizer, reagents, and protocol, the use of high-quality phosphoramidites like this compound is expected to yield results consistent with industry standards.
| Parameter | Expected Value | Notes |
| Average Stepwise Coupling Efficiency | > 99% | Monitored by trityl cation release. High coupling efficiency is critical for the synthesis of long oligonucleotides. |
| Overall Yield of Full-Length Oligonucleotide (20-mer, pre-labeling) | 70 - 85% | Dependent on coupling efficiency and post-synthesis processing. |
| Yield of Fluorescently Labeled Probe (Post-labeling and purification) | 30 - 50% | Yields can be lower for post-synthetic labeling methods due to additional reaction and purification steps.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an Oligonucleotide using PAC-Protected Phosphoramidites
This protocol outlines the general steps for synthesizing an oligonucleotide on an automated DNA synthesizer using this compound and other UltraMILD phosphoramidites.
Materials:
-
This compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Other required 5'-O-DMT-protected phosphoramidites (e.g., Ac-dC, iPr-Pac-dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile (B52724)
Procedure:
-
Synthesizer Preparation: Program the DNA synthesizer with the desired oligonucleotide sequence and synthesis protocol. Ensure all reagent bottles are filled with fresh solutions.
-
Phosphoramidite Preparation: Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-DMT group of the nucleotide on the solid support is removed with the deblocking solution to free the 5'-hydroxyl group. The released trityl cation can be measured spectrophotometrically to monitor coupling efficiency.
-
Coupling: The this compound phosphoramidite (or other specified phosphoramidite) is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on ("DMT-on") for purification purposes. For fluorescent labeling at the 5'-end, the DMT group is removed before adding the fluorescent dye phosphoramidite.
Protocol 2: 5'-Fluorescent Labeling using a Phosphoramidite
This protocol describes the addition of a fluorescent dye to the 5'-end of the synthesized oligonucleotide.
Materials:
-
Synthesized oligonucleotide on CPG support (from Protocol 1)
-
Fluorescent dye phosphoramidite (e.g., FAM, HEX, TET phosphoramidite)
-
Activator solution
-
Anhydrous Acetonitrile
Procedure:
-
Final Deblocking: Ensure the 5'-DMT group of the terminal nucleotide of the support-bound oligonucleotide has been removed.
-
Dye Coupling: Perform a final coupling step using the fluorescent dye phosphoramidite. A longer coupling time (e.g., 3-15 minutes) may be required for these bulkier phosphoramidites to ensure high coupling efficiency.
-
Capping and Oxidation: Follow the standard capping and oxidation steps as in the regular synthesis cycle.
-
Proceed to Cleavage and Deprotection.
Protocol 3: Cleavage and Mild Deprotection
This protocol outlines the cleavage of the oligonucleotide from the solid support and the removal of the PAC protecting groups under mild conditions.
Materials:
-
Oligonucleotide on CPG support (from Protocol 2)
-
Deprotection solution: 0.05 M Potassium Carbonate in anhydrous Methanol OR Concentrated Ammonium Hydroxide.
-
Microcentrifuge tubes
Procedure:
-
Transfer Support: Transfer the CPG support with the synthesized, labeled oligonucleotide to a screw-cap microcentrifuge tube.
-
Cleavage and Deprotection:
-
Method A (UltraMILD): Add the 0.05 M Potassium Carbonate in Methanol solution to the CPG. Incubate at room temperature for 4-17 hours with gentle agitation.
-
Method B (Mild Ammonia): Add concentrated ammonium hydroxide to the CPG. Incubate at room temperature for 2-8 hours with gentle agitation.
-
-
Elution: Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).
Protocol 4: Purification of the Fluorescently Labeled Probe
Purification is essential to remove failure sequences and unconjugated dye.
Materials:
-
Deprotected fluorescently labeled oligonucleotide solution
-
Purification system (e.g., HPLC, Polyacrylamide Gel Electrophoresis - PAGE)
-
Appropriate buffers and columns for the chosen purification method
Procedure (Example using Reverse-Phase HPLC with DMT-on):
-
If the synthesis was performed "DMT-on" (for the fluorescent label), the hydrophobicity of the DMT group can be used for purification.
-
Sample Preparation: Dilute the deprotected oligonucleotide solution in the appropriate HPLC loading buffer.
-
HPLC Separation: Inject the sample onto a reverse-phase HPLC column. The DMT-on, full-length product will have a longer retention time than the failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length, labeled oligonucleotide.
-
DMT Removal: Treat the collected fraction with a mild acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry.
Visualizations
Chemical Structure and Synthesis Principle
Caption: Key components of the this compound phosphoramidite.
Experimental Workflow for Fluorescent Probe Synthesis
Caption: Automated synthesis and post-processing workflow.
Conceptual Signaling Pathway: Hybridization Probe
Caption: Conceptual pathway of a hybridization probe.
References
Application Notes & Protocols: Incorporation of 5'-O-DMT-PAC-dA into Modified DNA and RNA Strands
Application Notes
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphoramidite (B1245037) method, performed on an automated solid support synthesizer, is the standard for constructing DNA and RNA strands.[1] This process relies on a cycle of four chemical reactions to sequentially add nucleoside building blocks. To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine, and cytidine (B196190) are protected with base-labile protecting groups.
The 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) phosphoramidite is a modified building block for DNA synthesis. It employs a phenoxyacetyl (PAC) group for the protection of the N⁶ amino group of deoxyadenosine, offering a key advantage over the standard N⁶-benzoyl (Bz) protecting group.[2][3]
Principle Advantage: Mild Deprotection Chemistry
The primary application for incorporating PAC-dA is in the synthesis of oligonucleotides that contain base-sensitive modifications, such as fluorescent dyes (e.g., TAMRA, HEX, Cy5), modified bases, or complex conjugates.[4] Standard benzoyl (Bz) protecting groups require harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55-65°C for 8-12 hours) which can degrade these sensitive moieties.
The PAC protecting group is significantly more labile, allowing for rapid and gentle removal under "UltraMILD" conditions.[5][6] This enables the successful synthesis of complex modified oligonucleotides with higher purity and yield. The use of PAC-dA is often part of a comprehensive UltraMILD synthesis strategy, which includes Ac-dC (acetyl-protected deoxycytidine) and iPr-Pac-dG (isopropyl-phenoxyacetyl-protected deoxyguanosine).[4][7][8]
Key Applications
-
Synthesis of Labeled Probes: Essential for producing qPCR probes, FISH probes, and other diagnostic tools where fluorescent labels are attached.[4]
-
Preparation of RNA and Modified RNA: RNA is inherently less stable than DNA, and milder deprotection conditions help preserve the integrity of the RNA strand.
-
Synthesis of Antisense Oligonucleotides & siRNAs: Therapeutic oligonucleotides often contain sensitive chemical modifications to improve stability, delivery, and efficacy. Mild deprotection is critical to maintaining the structure of these complex molecules.
-
Rapid Oligonucleotide Synthesis: The faster deprotection protocols significantly reduce the overall time required to produce purified oligonucleotides.[2][3][9]
Quantitative Data Summary
The performance of this compound is characterized by high coupling efficiency during synthesis and significantly reduced deprotection times compared to standard phosphoramidites.
Table 1: Typical Coupling Efficiency
| Parameter | Typical Value | Notes |
| Per-Step Coupling Efficiency | > 98-99% | Comparable to standard phosphoramidites. Efficiency is dependent on synthesizer maintenance, reagent quality, and protocol optimization.[10][11] |
Table 2: Comparative Deprotection Conditions & Times
| Reagent | Temperature | Time | Protecting Group | Application Notes |
| UltraMILD Conditions | ||||
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | PAC | Recommended for highly sensitive labels. Requires use of Pac₂O in capping mix.[6][7][12] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | PAC | A faster alternative to K₂CO₃ when moderate sensitivity is required.[6][7] |
| Gaseous Methylamine | Room Temperature | ~2 minutes | PAC | Extremely rapid but requires specialized equipment.[9] |
| Gaseous Ammonia (B1221849) | Room Temperature | ~35 minutes | PAC | Rapid deprotection requiring specialized equipment.[9] |
| Standard Conditions | ||||
| Conc. Ammonium Hydroxide | 55 - 65 °C | 8 - 17 hours | Benzoyl (Bz) | Standard industry protocol; may degrade sensitive modifications.[13][14] |
| AMA (Ammonium Hydroxide/Methylamine) | 65 °C | 10 - 20 minutes | Benzoyl (Bz) | Very fast but extremely basic; not suitable for most sensitive labels.[7][12][14] |
Experimental Protocols & Workflows
Oligonucleotide Synthesis Cycle
The incorporation of this compound utilizes the standard automated phosphoramidite synthesis cycle. No changes to the standard coupling time or reagents are necessary.[6]
Protocol Details:
-
Preparation: Dissolve this compound-CE Phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Install on a DNA/RNA synthesizer.
-
Detritylation (Deblocking): The 5'-DMT group is removed from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The prepared PAC-dA phosphoramidite solution is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain. Standard coupling times are sufficient.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.
-
Standard Capping: Acetic anhydride (B1165640) and N-methylimidazole.
-
UltraMILD Capping: For use with the full UltraMILD monomer set (especially iPr-Pac-dG), use 5% Phenoxyacetic anhydride (Pac₂O) in the capping mix A to prevent base-protecting group exchange.[6][7]
-
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
Iteration: The cycle is repeated until all bases in the desired sequence have been added.
Post-Synthesis Cleavage and Deprotection Workflow
This stage removes the oligonucleotide from the solid support and removes all remaining protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., PAC, Ac, iPr-Pac). The choice of reagent is critical and depends on the sensitivity of the incorporated modifications.
Protocol 3.2.1: UltraMILD Deprotection (for highly sensitive modifications)
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of 0.05 M Potassium Carbonate in anhydrous methanol.[6][12]
-
Seal the vial tightly and let it stand at room temperature for 4 hours.
-
Quench the reaction by adding a neutralizing buffer (e.g., TEAA buffer) or by proceeding directly to the desalting/purification step.
Protocol 3.2.2: Mild & Fast Deprotection (for moderately sensitive modifications)
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (~30%).[6]
-
Seal the vial tightly and let it stand at room temperature for 2 hours.
-
After incubation, uncap the vial in a fume hood and evaporate the ammonia. The sample can then be prepared for purification (e.g., by HPLC or cartridge).
Final Considerations
-
Reagent Quality: Always use anhydrous acetonitrile and high-quality synthesis reagents to ensure maximum coupling efficiency.
-
Storage: PAC-dA phosphoramidite is less stable in solution than standard amidites. It is recommended to use freshly prepared solutions for synthesis.[1]
-
RNA Synthesis: For incorporating the corresponding RNA monomer (5'-O-DMT-N⁶-phenoxyacetyl-2'-O-TBDMS-adenosine), the same mild deprotection protocols are highly recommended to prevent degradation of the 2'-hydroxyl protecting groups and the RNA backbone.
-
Purification: Following deprotection, oligonucleotides should be purified using standard methods such as HPLC or cartridge purification to remove truncated sequences and residual chemical adducts.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pac-dA Oligo Modifications from Gene Link [genelink.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Solid-Phase Synthesis of Long Oligonucleotides Using Phenoxyacetyl-Protected Deoxyadenosine (PAC-dA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long oligonucleotides (>100 bases) is a critical component of various applications in research and drug development, including gene synthesis, CRISPR guide RNAs, and antisense therapeutics. Standard solid-phase phosphoramidite (B1245037) chemistry is the established method for oligonucleotide synthesis. However, the synthesis of long oligonucleotides presents significant challenges, primarily the cumulative effect of incomplete reactions leading to lower yields and purity of the final product. A key consideration in optimizing the synthesis of long oligonucleotides is the choice of protecting groups for the exocyclic amines of the nucleobases.
Phenoxyacetyl-protected deoxyadenosine (B7792050) (PAC-dA) is an "UltraMILD" protecting group that offers advantages in the synthesis of long oligonucleotides, particularly those containing sensitive modifications.[1] The PAC group is more labile than the standard benzoyl (Bz) group, allowing for milder deprotection conditions. This minimizes base modifications and degradation of the oligonucleotide chain, which are more pronounced with longer sequences.[2][3] These application notes provide detailed protocols and data for the solid-phase synthesis of long oligonucleotides using PAC-dA phosphoramidite.
Advantages of PAC-dA in Long Oligonucleotide Synthesis
The use of PAC-dA in the synthesis of long oligonucleotides offers several key advantages over standard protecting groups like benzoyl-dA (Bz-dA):
-
Milder Deprotection Conditions: The primary benefit of PAC-dA is its removal under significantly milder basic conditions, such as treatment with potassium carbonate in methanol (B129727) or dilute ammonium (B1175870) hydroxide (B78521) at room temperature.[2][4] This is crucial for long oligonucleotides that are more susceptible to degradation and for sequences containing base-labile modifications.
-
Reduced Depurination: The acidic detritylation step in each cycle can lead to depurination, especially at adenosine (B11128) residues. While the PAC group itself does not directly prevent depurination during the synthesis cycle, the milder final deprotection conditions it allows for help in preserving the integrity of the full-length oligonucleotide.[5]
-
Compatibility with Sensitive Labels: Many fluorescent dyes and other modifications are not stable under the harsh conditions required to remove standard protecting groups. PAC-dA, in conjunction with other mild protecting groups like acetyl-dC (Ac-dC) and isopropyl-phenoxyacetyl-dG (iPr-Pac-dG), enables the synthesis of complex modified long oligonucleotides.[1]
Data Presentation: Synthesis Efficiency and Yield
The success of long oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in average coupling efficiency results in a significant reduction in the yield of the full-length product.
Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Average Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.7% |
| 150-mer | 4.8% | 22.1% | 47.2% |
| 200-mer | 1.8% | 13.4% | 36.8% |
Data is theoretical and calculated based on the formula: Yield = (Coupling Efficiency)^ (Number of couplings)
Table 2: Comparison of Deprotection Conditions for PAC-dA and Bz-dA
| Protecting Group | Reagent | Temperature | Duration | Notes |
| PAC-dA | 0.05 M K₂CO₃ in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, ideal for sensitive labels.[4] |
| 30% NH₄OH | Room Temperature | 2 hours | Mild conditions, significantly faster than for Bz-dA.[4] | |
| Bz-dA | 30% NH₄OH | 55°C | 8-17 hours | Standard, harsher conditions.[4] |
| AMA (NH₄OH/40% Methylamine 1:1) | 65°C | 10 minutes | Faster but still requires elevated temperatures. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Long Oligonucleotide (>100-mer) using PAC-dA Phosphoramidite
This protocol outlines the key steps and considerations for the automated solid-phase synthesis of long oligonucleotides using PAC-dA.
1. Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) with a pore size of 1000Å or 2000Å is recommended for oligonucleotides longer than 100 bases to minimize steric hindrance.[5]
-
Phosphoramidites: PAC-dA, Ac-dC, iPr-Pac-dG, and T-CE phosphoramidites dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile. DCI is less acidic and can help reduce depurination.[5]
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in dichloromethane. DCA is a milder acid than Trichloroacetic Acid (TCA) and is recommended to minimize depurination during the synthesis of long oligonucleotides.[5]
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile: For washing steps.
2. Synthesis Cycle:
The synthesis is performed on an automated DNA synthesizer. The following is a generalized cycle, and specific timings may need to be optimized based on the synthesizer model. For long oligonucleotides, it is crucial to ensure all reagents are fresh and anhydrous.
-
Step 1: Detritylation (Deblocking)
-
The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with 3% DCA in dichloromethane.
-
For long oligonucleotides, the deblocking time should be extended to ensure complete removal of the DMT group, but kept to a minimum to reduce depurination. A doubled delivery time of the deblocking solution is recommended when using DCA instead of TCA.[5]
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Step 2: Coupling
-
The PAC-dA phosphoramidite (or other phosphoramidite for the desired sequence) and activator solution are delivered to the synthesis column.
-
A longer coupling time of 120-180 seconds is recommended for each coupling step to ensure maximum efficiency.
-
Wash with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Treat with Capping Solution A and Capping Solution B.
-
For long oligonucleotides, a double capping step (capping, oxidation, then capping again) can be beneficial.[6]
-
Wash with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating with the oxidizing solution.
-
Wash with anhydrous acetonitrile.
-
-
Repeat Cycle: The cycle is repeated until the desired oligonucleotide length is achieved.
Workflow for Solid-Phase Synthesis of Long Oligonucleotides using PAC-dA
Caption: Workflow of long oligonucleotide synthesis using PAC-dA.
Protocol 2: Cleavage and Deprotection of Long Oligonucleotides with PAC-dA
This protocol describes the mild deprotection procedure for oligonucleotides synthesized using PAC-dA, Ac-dC, and iPr-Pac-dG.
1. Reagents:
-
Option A (Ultra-Mild): 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Option B (Mild): Concentrated Ammonium Hydroxide (28-30%).
2. Procedure:
-
After synthesis, dry the solid support thoroughly with argon or nitrogen.
-
Transfer the support to a sealed vial.
-
For Option A (Ultra-Mild):
-
Add the 0.05 M K₂CO₃ in methanol solution to the vial (e.g., 1 mL for a 1 µmol synthesis).
-
Incubate at room temperature for 4 hours with occasional swirling.[4]
-
-
For Option B (Mild):
-
Add concentrated ammonium hydroxide to the vial.
-
Incubate at room temperature for 2 hours.[4]
-
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 50% acetonitrile in water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Logical Relationship for Deprotection Strategy
Caption: Decision tree for choosing the deprotection method.
Protocol 3: HPLC Purification of Long Oligonucleotides
Purification of long oligonucleotides is challenging due to the presence of closely related failure sequences (n-1, n-2, etc.). Reversed-phase HPLC is a common method for purification.
1. Materials and Equipment:
-
Reversed-phase HPLC system with a UV detector.
-
C18 column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
2. Procedure:
-
Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in Mobile Phase A. A shallow gradient is recommended for better resolution of long oligonucleotides (e.g., 5-30% B over 40 minutes).
-
Monitor the elution at 260 nm. The full-length product is typically the major, last-eluting peak.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the pure fractions and desalt using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Dry the purified oligonucleotide and resuspend in the desired buffer.
Conclusion
The use of PAC-dA phosphoramidite in conjunction with optimized synthesis and deprotection protocols provides a robust method for the production of high-quality long oligonucleotides. The milder deprotection conditions afforded by the PAC protecting group are particularly advantageous for minimizing degradation and preserving the integrity of the final product, especially for sequences containing sensitive modifications. By carefully controlling synthesis parameters such as coupling time and using appropriate reagents to minimize side reactions like depurination, researchers can successfully synthesize long oligonucleotides for a wide range of demanding applications.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Note: Mass Spectrometry Analysis of Oligonucleotides Synthesized with Phenoxyacetyl-dG (PAC-dA) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The phosphoramidite (B1245037) method is the gold standard for this process, relying on protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during chain elongation.[1][2] The choice of these protecting groups is critical as it dictates the conditions required for the final deprotection step, which can impact the integrity and purity of the final product, especially for oligonucleotides containing sensitive modifications.
Traditionally, benzoyl (Bz) is used to protect deoxyadenosine (B7792050) (dA). However, the removal of the Bz group requires relatively harsh basic conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods).[3][4] An alternative is the use of phenoxyacetyl (PAC) as a protecting group for dA. The PAC group is more labile than the Bz group and can be removed under milder basic conditions.[5][6][7] This allows for the synthesis of oligonucleotides with sensitive modifications that would not survive standard deprotection protocols.
This application note provides a detailed overview of the mass spectrometry analysis of oligonucleotides synthesized using PAC-dA phosphoramidite. It includes experimental protocols for synthesis, deprotection, and analysis by both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Advantages of PAC-dA Phosphoramidite
The primary advantage of using PAC-dA is the ability to employ milder deprotection conditions. This is particularly beneficial for:
-
Oligonucleotides with sensitive modifications: Dyes, modified bases, and certain backbone modifications can be degraded by harsh deprotection conditions.
-
RNA synthesis: The 2'-hydroxyl group of ribonucleosides is sensitive to strong bases.
-
High-throughput synthesis: Milder and faster deprotection protocols can streamline the overall synthesis workflow.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of oligonucleotides using PAC-dA.
Table 1: Comparison of Deprotection Conditions for PAC-dA Synthesized Oligonucleotides
| Deprotection Protocol | Reagent | Temperature | Duration | Typical Purity | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 16 hours | >90% | Traditional method, effective but harsh. |
| Rapid | Concentrated Ammonium Hydroxide | 60°C | 20-60 minutes | >85% | Faster than standard but at a higher temperature.[5] |
| Mild | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | >90% | Suitable for some sensitive modifications.[5] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | >90% | Ideal for very sensitive modifications. Requires use of other mild protecting groups (e.g., Ac-dC, iPr-Pac-dG).[5][6] |
| Ultra-Fast | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | >85% | Very rapid deprotection. Requires Ac-dC to avoid side reactions.[5][6] |
Table 2: Typical Coupling Efficiency of Phosphoramidites
| Phosphoramidite | Average Coupling Efficiency per Step | Theoretical Yield of a 50-mer Oligonucleotide |
| Standard (including PAC-dA) | 99.5% | 78.2% |
| High-Quality | >99.8% | 90.5% |
Note: The coupling efficiency is highly dependent on the quality of the phosphoramidite, reagents, and the synthesizer performance. A 99.5% coupling efficiency is generally expected for high-quality phosphoramidites, including PAC-dA.[8]
Experimental Workflow
The overall workflow for the synthesis and analysis of oligonucleotides with PAC-dA is depicted below.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps for solid-phase synthesis of a DNA oligonucleotide using PAC-dA phosphoramidite on an automated synthesizer.
-
Resin Preparation: Start with a solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane. The yield of this step can be monitored by measuring the absorbance of the released trityl cation at 495 nm.[8]
-
Coupling: Activate the PAC-dA phosphoramidite (or other phosphoramidites for A, C, G, T) with an activator like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.[3]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
Protocol 2: Deprotection and Cleavage
This protocol describes the "Ultra-Mild" deprotection method, which is ideal for sensitive oligonucleotides synthesized with PAC-dA and other mild protecting groups.
-
Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Deprotection and Cleavage:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the 0.05 M potassium carbonate in methanol solution to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 4 hours.
-
-
Elution:
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the supernatant.
-
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
Protocol 3: LC-ESI-MS Analysis
This protocol is for the analysis of purified oligonucleotides by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry.
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in a suitable solvent, typically the LC mobile phase A, to a concentration of approximately 10-50 pmol/µL.
-
-
LC Conditions:
-
Column: A reverse-phase column suitable for oligonucleotides, such as a C18 column (e.g., Waters ACQUITY Oligonucleotide BEH C18).[9]
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the oligonucleotide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
-
MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the oligonucleotide.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Protocol 4: MALDI-TOF MS Analysis
This protocol is for the rapid analysis of oligonucleotides by Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry.
-
Matrix Preparation:
-
Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and water.
-
Add diammonium hydrogen citrate (B86180) to the matrix solution to a final concentration of 10 mg/mL to reduce sodium and potassium adducts.[10][11]
-
-
Sample Preparation (Dried Droplet Method):
-
Mix 1 µL of the oligonucleotide sample (approximately 10-50 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming crystals.
-
-
MS Conditions (Negative or Positive Ion Mode):
-
Ionization Mode: MALDI in either negative or positive linear mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Mass Range: Set the mass range to encompass the expected molecular weight of the oligonucleotide.
-
Calibration: Calibrate the instrument using an oligonucleotide standard of a similar mass range.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the oligonucleotide.
-
Data Interpretation
The primary goal of mass spectrometry analysis is to confirm the molecular weight of the synthesized oligonucleotide. The experimentally determined mass should match the theoretical mass calculated from the sequence. Common observations in the mass spectrum include:
-
Full-Length Product: The most intense peak should correspond to the desired full-length oligonucleotide.
-
Truncations (n-1, n-2, etc.): Smaller peaks with lower masses may correspond to deletion mutants that were not successfully capped during synthesis.
-
Adducts: In ESI-MS, multiple charge states are observed. In MALDI-TOF MS, sodium ([M+Na-H]) and potassium ([M+K-H]) adducts may be present, although the use of diammonium hydrogen citrate should minimize these.
-
Depurination: Fragments corresponding to the loss of an adenine (B156593) or guanine (B1146940) base may be observed, especially in MALDI-TOF MS.[1]
Conclusion
The use of PAC-dA phosphoramidite offers a significant advantage in oligonucleotide synthesis by enabling the use of milder deprotection conditions. This is crucial for the synthesis of oligonucleotides containing sensitive modifications. Mass spectrometry, in the form of LC-ESI-MS and MALDI-TOF MS, provides a powerful tool for the characterization and quality control of these synthetic oligonucleotides. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with PAC-dA synthesized oligonucleotides.
References
- 1. web.colby.edu [web.colby.edu]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atdbio.com [atdbio.com]
- 9. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for 5'-O-DMT-PAC-dA Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the efficient coupling of 5'-O-DMT-PAC-dA phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The phenoxyacetyl (PAC) protecting group on the exocyclic amine of adenine (B156593) offers advantages in specific applications due to its lability under milder basic conditions compared to traditional protecting groups. Adherence to the following protocols will ensure high coupling efficiency and yield of the desired full-length oligonucleotide.
I. Quantitative Data Summary
The efficiency of each step in the oligonucleotide synthesis cycle is critical for the overall yield and purity of the final product. The following table summarizes key quantitative parameters for the successful incorporation of this compound phosphoramidite.
| Parameter | Recommended Value/Range | Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | Higher concentrations can improve reaction kinetics. |
| Activator Concentration | 0.25 M - 0.5 M in anhydrous acetonitrile | 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are commonly used. |
| Coupling Time | 30 seconds - 5 minutes | PAC-dA generally couples with efficiency comparable to standard phosphoramidites. Longer times may be necessary for sterically hindered sequences. |
| Stepwise Coupling Efficiency | >95% | Monitored by trityl cation release. High efficiency is crucial for the synthesis of long oligonucleotides.[1] |
| Capping Reagent A | Acetic Anhydride (B1165640) | --- |
| Capping Reagent B | N-Methylimidazole (NMI) | --- |
| Oxidizer Concentration | 0.02 M Iodine in THF/Pyridine/H₂O | Standard oxidizing conditions are typically sufficient.[1] |
| Deblocking Reagent | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (B109758) (DCM) | DCA is a milder alternative to TCA and can reduce depurination. |
II. Experimental Protocols
The following protocol outlines the step-by-step procedure for a single coupling cycle of this compound phosphoramidite using an automated DNA synthesizer. All reagents and solvents should be of synthesis grade and anhydrous where specified.
1. Preparation of Reagents:
-
This compound Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Activator Solution: Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Solutions:
-
Capping A: Acetic anhydride solution.
-
Capping B: N-Methylimidazole solution.
-
-
Oxidizing Solution: 0.02 M Iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
2. Automated Synthesis Cycle:
The synthesis is performed on a solid support (e.g., Controlled Pore Glass, CPG) within a column on an automated synthesizer. The following steps constitute one cycle for the addition of a single PAC-dA nucleotide.
-
Step 1: Deblocking (Detritylation)
-
The column containing the solid support with the growing oligonucleotide chain is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column to remove the 5'-O-DMT protecting group from the terminal nucleotide, exposing a free 5'-hydroxyl group.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
The reaction is allowed to proceed for the specified coupling time (e.g., 2 minutes).
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.
-
A mixture of Capping A and Capping B solutions is delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
The column is then washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
The oxidizing solution is passed through the column.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
3. Cleavage and Deprotection:
Once the oligonucleotide synthesis is complete, the final product is cleaved from the solid support and the protecting groups are removed. The PAC group's lability allows for milder deprotection conditions.
-
Cleavage from Support: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Base Deprotection:
-
UltraMild Conditions: For sensitive oligonucleotides, deprotection can be achieved using 0.05 M potassium carbonate in methanol (B129727) at room temperature.[2][3][4]
-
Standard Mild Conditions: Treatment with 30% ammonium hydroxide for 2 hours at room temperature is sufficient to deprotect PAC-dA when UltraMild Cap A is used.[2][3][4]
-
Aqueous Methylamine: A 40% aqueous methylamine solution can also be used for efficient deprotection.[1]
-
III. Visualized Experimental Workflow
The following diagram illustrates the logical flow of the this compound phosphoramidite coupling cycle.
Caption: Workflow of the phosphoramidite coupling cycle.
This comprehensive guide provides the necessary information for the successful incorporation of this compound phosphoramidite into synthetic oligonucleotides. For troubleshooting and optimization, factors such as reagent purity, water content of solvents, and synthesizer calibration should be carefully considered.
References
Troubleshooting & Optimization
Preventing degradation of 5'-O-DMT-PAC-dA during storage and synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5'-O-DMT-PAC-dA during storage and oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the solid compound should be kept at 4°C and protected from light.[1][2] Solutions of this compound in an appropriate solvent should be stored at -20°C for up to one month or at -80°C for up to six months, also with protection from light.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Depurination: This involves the cleavage of the β-N-glycosidic bond between the deoxyribose sugar and the adenine (B156593) base. This is most likely to occur under the acidic conditions used to remove the 5'-O-DMT group during oligonucleotide synthesis.
-
Hydrolysis of the Pac (phenoxyacetyl) protecting group: The Pac group on the exocyclic amine of adenine can be hydrolyzed, particularly under basic conditions during the final deprotection step of oligonucleotide synthesis. The Pac group is known to be more labile than the standard benzoyl (Bz) group, which allows for milder deprotection conditions.[3]
Q3: Why is the choice of the Pac protecting group significant for the stability of the dA monomer?
A3: The phenoxyacetyl (Pac) protecting group is considered a "mild" protecting group, meaning it can be removed under less harsh basic conditions compared to the more traditional benzoyl (Bz) group. This is advantageous because it reduces the exposure of the synthesized oligonucleotide to strong bases, which can cause degradation of other sensitive moieties in the molecule. The stability of N6-phenoxyacetyl-deoxyadenosine to depurination under acidic conditions is comparable to or even better than that of N6-benzoyl protected adenine.[3]
Q4: Can I use standard deblocking reagents for the removal of the DMT group when using this compound in oligonucleotide synthesis?
A4: Yes, standard deblocking reagents such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent can be used. However, to minimize the risk of depurination, it is advisable to use the mildest possible acidic conditions that still achieve efficient detritylation. The duration of the acid treatment should also be optimized to be as short as possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of dA residues | 1. Moisture in reagents or on the synthesizer: Water can hydrolyze the phosphoramidite (B1245037).[4] 2. Degraded phosphoramidite: Improper storage or prolonged exposure to air can lead to oxidation or hydrolysis. 3. Suboptimal activator: The activator may be old, inactive, or not present in the correct concentration. | 1. Use anhydrous acetonitrile (B52724) and ensure all reagents are fresh and dry. Consider installing an in-line drying filter for the argon or helium gas.[4] 2. Use fresh this compound phosphoramidite for each synthesis. 3. Prepare fresh activator solution and ensure it is compatible with the synthesizer and other reagents. |
| Presence of n-1 sequences after synthesis | Incomplete capping of failure sequences: If the unreacted 5'-hydroxyl groups are not efficiently capped, they can react in the subsequent coupling cycle, leading to deletions. | 1. Ensure the capping reagents (Cap A and Cap B) are fresh and active. 2. Optimize the capping time to ensure complete reaction. |
| Significant depurination observed in the final product | Harsh acidic conditions during detritylation: Prolonged or overly strong acid treatment for DMT removal can lead to cleavage of the glycosidic bond in adenine residues. | 1. Reduce the concentration of the deblocking acid (e.g., switch from TCA to DCA). 2. Minimize the deblocking time to the shortest duration necessary for complete detritylation. 3. Consider using a synthesizer with optimized fluidics to ensure rapid and efficient delivery and removal of reagents. |
| Incomplete removal of the Pac protecting group | Insufficiently basic or short deprotection step: The final deprotection step with ammonia (B1221849) or other bases may not be sufficient to completely remove the Pac group. | 1. The Pac group is designed for rapid deprotection, typically being completely removed in less than four hours with 29% ammonia at room temperature.[3] Ensure fresh, concentrated ammonia is used. 2. If using alternative basic deprotection cocktails, confirm their efficacy for Pac group removal. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Methodology:
-
Prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile, DMSO) at a known concentration.
-
Aliquot the solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from storage.
-
Analyze the sample using a validated stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the intact this compound from potential degradation products.
-
Monitor the purity of the main peak and the appearance of any new peaks corresponding to degradation products.
-
Quantify the amount of intact this compound remaining at each time point to determine the degradation rate.
Protocol 2: Analysis of Depurination during Oligonucleotide Synthesis
Objective: To quantify the extent of depurination of dA residues during automated oligonucleotide synthesis.
Methodology:
-
Synthesize a short oligonucleotide sequence rich in adenine residues using this compound phosphoramidite.
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it under standard conditions.
-
Analyze the crude product using anion-exchange HPLC or LC-MS.
-
Look for the presence of shorter oligonucleotide fragments that would result from chain cleavage at the apurinic sites generated by depurination.
-
To confirm depurination, the apurinic sites can be further reacted with an aldehyde-reactive probe before analysis.
-
Compare the results with a control synthesis performed under milder deblocking conditions (e.g., shorter exposure to a weaker acid).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Mass Spectrometry of PAC-dA Containing Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PAC-dA containing oligonucleotides and analyzing them via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities observed in the mass spectrometry of synthetic oligonucleotides?
A1: Mass spectrometry of synthetic oligonucleotides typically reveals several classes of impurities originating from different stages of the manufacturing and analysis process. These can be broadly categorized as:
-
Synthesis-Related Impurities: These are byproducts of the chemical synthesis process.
-
n-1 and n-2 Deletions: Shorter oligonucleotide sequences that are missing one (n-1) or two (n-2) nucleotides. These arise from incomplete coupling reactions during synthesis. The mass difference will correspond to the mass of the missing nucleotide(s).[1]
-
Truncations: Shorter sequences that can occur at any point during synthesis.
-
-
Incomplete Deprotection: Failure to remove all protecting groups from the nucleobases or phosphate (B84403) backbone.
-
Residual Protecting Groups: The presence of protecting groups that were not fully cleaved during the final deprotection step will result in peaks with higher masses than the full-length product.[1]
-
-
Mass Spectrometry Artifacts: These are not impurities in the sample itself but are generated during the ionization process.
-
Adducts: The addition of ions from the mobile phase or sample matrix to the oligonucleotide. Common adducts include sodium (+22 Da), potassium (+38 Da), and triethylamine (B128534) (+101 Da).
-
Depurination: The loss of a purine (B94841) base (adenine or guanine) which can be induced by heat in the ESI source. This results in peaks with masses approximately 135 Da (for dA) or 151 Da (for dG) less than the main peak.[1]
-
Q2: I see a peak with a mass approximately 135 Da higher than my expected product mass in my PAC-dA containing oligonucleotide sample. What is the likely cause?
A2: A mass addition of approximately 135 Da to an oligonucleotide containing deoxyadenosine (B7792050) (dA) is highly indicative of incomplete removal of the phenoxyacetyl (PAC) protecting group. The molecular weight of phenoxyacetyl chloride is 170.59 g/mol , and after cleavage of the chlorine atom during its attachment to the base, the remaining phenoxyacetyl group has a mass of roughly 135 Da. PAC groups are used as a mild protecting group for dA, but if deprotection conditions are not optimal, a fraction of the oligonucleotides may retain this group.
Q3: What are common adducts I should be aware of when analyzing oligonucleotides by ESI-MS?
A3: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe various adducts that can complicate spectral interpretation. Being aware of these can help in correctly identifying the full-length product.
| Common Adducts in ESI-MS of Oligonucleotides | Mass Difference (Da) |
| Sodium (Na+) | +22 |
| Potassium (K+) | +38 |
| Triethylamine (TEA+) | +101 |
| Ammonium (B1175870) (NH4+) | +18 |
Q4: My signal intensity is poor. What are some common causes and solutions?
A4: Poor signal intensity in mass spectrometry of oligonucleotides can stem from several factors:
-
Low Sample Concentration: If the sample is too dilute, the signal will be weak. Consider concentrating your sample.
-
Ion Suppression: High concentrations of salts or ion-pairing reagents in the mobile phase can suppress the ionization of the oligonucleotide. It's a balance between achieving good chromatographic separation and minimizing ion suppression.
-
Suboptimal Ionization Method: The choice of ionization technique (e.g., ESI, MALDI) and its parameters can significantly impact signal intensity.
-
Instrument Calibration: An out-of-tune or uncalibrated mass spectrometer will not perform optimally. Regular tuning and calibration are crucial.
Troubleshooting Guides
Guide 1: Identifying the Source of Unexpected Peaks
This guide provides a logical workflow to help identify the source of unexpected peaks in your mass spectrum.
Caption: Troubleshooting workflow for identifying unexpected peaks.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of PAC-dA Containing Oligonucleotides
This protocol outlines the steps for preparing a PAC-dA containing oligonucleotide sample for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection:
-
For oligonucleotides synthesized with UltraMILD monomers, including PAC-dA, deprotection can be achieved under gentle conditions to prevent degradation of sensitive modifications.
-
A common method is to use 0.05 M potassium carbonate in methanol. The deprotection is typically carried out at room temperature for 2 to 4 hours.
-
-
Desalting:
-
It is crucial to remove excess salts from the deprotection step as they can interfere with mass spectrometry analysis by causing ion suppression and forming adducts.
-
Size-exclusion chromatography (e.g., using a NAP-10 or NAP-25 column) is a common and effective method for desalting oligonucleotides.
-
Alternatively, ethanol (B145695) precipitation can be used.
-
-
Sample Reconstitution:
-
After desalting and drying the oligonucleotide pellet, reconstitute the sample in a solvent compatible with LC-MS analysis.
-
A common choice is RNase-free water or a low concentration of a volatile buffer like ammonium acetate.
-
Protocol 2: LC-MS Analysis of Oligonucleotides
This protocol provides a general procedure for the analysis of oligonucleotides using an ion-pair reversed-phase LC-MS system.
-
Liquid Chromatography (LC) System:
-
Column: A C18 column suitable for oligonucleotide separations.
-
Mobile Phase A: An aqueous solution of a volatile ion-pairing agent, such as 10-15 mM triethylamine (TEA) and 100-400 mM hexafluoroisopropanol (HFIP).
-
Mobile Phase B: Methanol or acetonitrile (B52724) with the same concentration of ion-pairing agents as Mobile Phase A.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Column Temperature: Often elevated (e.g., 50-60 °C) to improve peak shape and resolution.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination and impurity analysis.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.
-
Visualizations
Caption: Experimental workflow for oligonucleotide analysis.
References
Impact of deprotection time and temperature on PAC group removal.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the Phenoxyacetyl (PAC) protecting group, a crucial step in oligonucleotide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your deprotection procedures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the removal of the PAC protecting group.
Question: My PAC group deprotection appears incomplete. What are the common causes and how can I resolve this?
Answer: Incomplete deprotection is a frequent challenge. Here are the primary factors and corresponding solutions:
-
Reagent Quality: The most common culprit is the age and quality of the deprotection reagent, especially ammonium (B1175870) hydroxide (B78521). Concentrated ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its efficacy.
-
Insufficient Reaction Time or Temperature: The deprotection kinetics are highly dependent on both time and temperature.
-
Solution: Ensure that you are following the recommended deprotection time and temperature for the specific reagent you are using. For stubborn deprotections, a modest increase in time or temperature can be beneficial, but be mindful of potential side reactions with sensitive oligonucleotides. Refer to the data tables below for specific conditions.
-
-
Sub-optimal Reagent for the Application: The choice of deprotection reagent is critical and depends on the other protecting groups and any modifications present on the oligonucleotide.
-
Solution: For sensitive molecules, a milder deprotection strategy, such as using potassium carbonate in methanol (B129727), may be necessary. For rapid deprotection, a stronger reagent like AMA (a mixture of ammonium hydroxide and methylamine) is often employed.[1][4]
-
Question: I am observing unexpected side products in my final sample. What could be the cause?
Answer: The appearance of side products can often be attributed to the deprotection conditions reacting with other parts of your oligonucleotide.
-
Base Modification: Certain protecting groups on other nucleobases can be susceptible to modification under specific deprotection conditions. For example, using benzoyl-protected dC (Bz-dC) with the UltraFAST deprotection protocol (using AMA) can lead to base modification.
-
Reaction with Acrylonitrile (B1666552): During the removal of the cyanoethyl phosphate (B84403) protecting groups, acrylonitrile is formed as a byproduct. This reactive Michael acceptor can subsequently react with the nucleobases of the oligonucleotide, leading to adduct formation.[5]
-
Solution: While this is a general issue in oligonucleotide deprotection, using optimized conditions and purification methods can help minimize these side products. Some protocols suggest the use of scavengers to trap acrylonitrile.[5]
-
Question: Can I use the same deprotection protocol for both DNA and RNA oligonucleotides?
Answer: No, RNA deprotection requires special consideration due to the presence of the 2'-hydroxyl protecting group. The deprotection strategy for RNA is a multi-step process that involves the removal of the base and phosphate protecting groups while keeping the 2'-hydroxyl group protected. This is then followed by a separate step to remove the 2'-hydroxyl protecting group. Using a standard DNA deprotection protocol on an RNA oligonucleotide would lead to the degradation of the RNA strand.[1]
Quantitative Data on PAC Group Deprotection
The following tables summarize the recommended deprotection times and temperatures for PAC-protected oligonucleotides using various common reagents. These conditions are generally for the complete deprotection of oligonucleotides containing PAC-dA, in combination with other standard or mild protecting groups.
Table 1: Deprotection Conditions with Ammonium Hydroxide (NH₄OH)
| Concentration | Temperature | Time | Notes |
| 30% | Room Temperature | 2 hours | Sufficient for UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG) when UltraMild Cap A is used.[1] |
| 30% | 65 °C | 2 hours | Sufficient to deprotect A, C, and dmf-dG. |
| Concentrated | Room Temperature | < 4 hours | Complete deprotection of PAC groups on adenine (B156593) and guanine. |
Table 2: Deprotection Conditions with Potassium Carbonate (K₂CO₃) in Methanol (MeOH)
| Concentration | Temperature | Time | Notes |
| 50 mM | Room Temperature | 4 hours | Sufficient for UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG) when UltraMild Cap A is used.[1] |
| 0.05 M | Room Temperature | 4 hours | Effective for UltraMILD oligonucleotides when capping is done with phenoxyacetic anhydride.[1][3][4][6] |
Table 3: Deprotection Conditions with Ammonium Hydroxide/Methylamine (AMA)
| Composition | Temperature | Time | Notes |
| 30% NH₄OH / 40% CH₃NH₂ (1:1 v/v) | 65 °C | 10 minutes | Sufficient to deprotect all standard bases. Requires the use of Ac-dC to avoid base modification.[1] |
| 1:1 (v/v) aqueous NH₄OH / aqueous CH₃NH₂ | 65 °C | 5 minutes | Part of the UltraFAST deprotection protocol.[4] |
| 1:1 (v/v) aqueous NH₄OH / aqueous CH₃NH₂ | Room Temperature | 120 minutes | Slower deprotection at a lower temperature.[1] |
| 1:1 (v/v) aqueous NH₄OH / aqueous CH₃NH₂ | 37 °C | 30 minutes | Intermediate temperature and time.[1] |
| 1:1 (v/v) aqueous NH₄OH / aqueous CH₃NH₂ | 55 °C | 10 minutes | Faster deprotection at an elevated temperature.[1] |
Experimental Protocols
Below are detailed methodologies for common PAC group deprotection procedures.
Protocol 1: Deprotection using Ammonium Hydroxide
This protocol is a standard method for the deprotection of PAC groups.
Materials:
-
Oligonucleotide bound to solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vial with a Teflon-lined cap
-
Heating block or water bath
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide into a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Tightly seal the vial with the Teflon-lined cap.
-
For room temperature deprotection, let the vial stand for 2-4 hours.
-
For elevated temperature deprotection, place the vial in a heating block or water bath set to the desired temperature (e.g., 55 °C or 65 °C) for the recommended time (see tables above).
-
After the incubation period, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
The oligonucleotide is now in the ammonium hydroxide solution and can be processed further for purification.
Protocol 2: Deprotection using Potassium Carbonate in Methanol (UltraMild)
This protocol is suitable for sensitive oligonucleotides that may be degraded by harsher basic conditions.
Materials:
-
Oligonucleotide bound to solid support
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)
-
Screw-cap vial
Procedure:
-
Prepare a fresh solution of 0.05 M K₂CO₃ in anhydrous methanol.
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of the 0.05 M K₂CO₃ in methanol solution to the vial.
-
Seal the vial and let it stand at room temperature for 4 hours.
-
After the incubation, the deprotected oligonucleotide is in the methanolic solution and ready for subsequent workup and purification.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for PAC group deprotection in the context of oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
Navigating Solid-Phase Synthesis with PAC-dA: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase oligonucleotide synthesis, the incorporation of phenoxyacetyl-protected deoxyadenosine (B7792050) (PAC-dA) presents both unique advantages and specific challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to optimize synthesis yield and purity when utilizing PAC-dA.
Frequently Asked Questions (FAQs)
Q1: Why should I use PAC-dA in my solid-phase synthesis?
A1: PAC-dA is a crucial phosphoramidite (B1245037) for synthesizing oligonucleotides containing sensitive modifications, such as certain dyes (e.g., TAMRA, HEX, Cy5) or other base-labile functionalities. The PAC protecting group is significantly more labile than standard protecting groups like benzoyl (Bz), allowing for milder deprotection conditions. This minimizes the degradation of sensitive molecules that would not withstand harsh, prolonged exposure to strong bases like ammonium (B1175870) hydroxide (B78521) at high temperatures.
Q2: What are the primary deprotection strategies for oligonucleotides containing PAC-dA?
A2: The two main strategies involve either a mild inorganic base or specific amine-based reagents:
-
Potassium Carbonate in Methanol (B129727): A 0.05M solution of potassium carbonate in methanol is a commonly recommended mild deprotection method for oligonucleotides synthesized with "UltraMILD" monomers, including PAC-dA.[1] This approach is particularly beneficial when the oligonucleotide contains highly sensitive modifications.
-
Ammonium Hydroxide (under controlled conditions): Concentrated ammonium hydroxide can be used, but the conditions must be carefully controlled to be milder than standard deprotection protocols. This typically involves using a lower temperature and shorter duration. For instance, deprotection with 30% ammonium hydroxide for 2 hours at room temperature is sufficient for UltraMILD monomers like PAC-dA, especially when a phenoxyacetic anhydride (B1165640) capping reagent is used.[1]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of ammonium hydroxide and 40% methylamine (1:1 v/v) allows for rapid deprotection, often in as little as 10 minutes at 65°C.[1] However, compatibility with other sensitive groups on the oligonucleotide must be verified.
Q3: How does the choice of capping reagent affect PAC-dA deprotection?
A3: The choice of capping reagent is critical. Using a standard capping reagent with acetic anhydride can lead to the formation of a small amount of N6-acetyl-dA if the capping is not perfectly efficient. This acetyl group is more difficult to remove than the PAC group and may require harsher deprotection conditions, defeating the purpose of using PAC-dA. To avoid this, it is highly recommended to use a capping solution containing phenoxyacetic anhydride (PAC2O) when working with PAC-dA and other UltraMILD monomers. This ensures that any uncapped 5'-hydroxyl groups are capped with a phenoxyacetyl group, which is readily cleaved under the same mild deprotection conditions as the PAC group on the adenine (B156593) base.
Troubleshooting Guide
This guide addresses common issues encountered during solid-phase synthesis with PAC-dA, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low final yield of the full-length oligonucleotide. | 1. Incomplete Deprotection: The PAC group was not fully removed, leading to loss of product during purification. 2. Suboptimal Coupling Efficiency: The PAC-dA phosphoramidite did not couple efficiently to the growing oligonucleotide chain. 3. Depurination: The acidic conditions during detritylation may have caused some loss of the adenine base. | 1. Optimize Deprotection: Switch to a more suitable deprotection protocol (see table below). Verify complete deprotection via HPLC or mass spectrometry. 2. Optimize Coupling: Increase the coupling time for the PAC-dA monomer. Ensure the use of a fresh, high-quality activator (e.g., DCI). Consider double coupling for PAC-dA. 3. Mitigate Depurination: Use a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of trichloroacetic acid (TCA).[2] |
| Presence of n+1 peaks in HPLC or Mass Spectrometry analysis. | 1. GG Dimer Formation: If dG phosphoramidite is used in the sequence, premature detritylation during coupling can lead to the formation of a GG dimer that gets incorporated.[2] 2. N3-Cyanoethylation of Thymine (B56734): Acrylonitrile, a byproduct of cyanoethyl deprotection, can alkylate thymine residues, resulting in a +53 Da adduct that can appear as an n+1 peak on reverse-phase HPLC.[2] | 1. Use a Less Acidic Activator: Employ an activator with a higher pKa, such as DCI, to minimize premature detritylation of dG phosphoramidite.[2] 2. Scavenge Acrylonitrile: Treat the synthesis column with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) after synthesis but before cleavage and deprotection.[2] |
| Broad or split peaks in HPLC analysis of the purified oligonucleotide. | 1. Incomplete Deprotection: Residual PAC groups can lead to multiple species with different retention times. 2. Formation of Adducts: Side reactions during synthesis or deprotection can create a heterogeneous mixture of products. | 1. Extend Deprotection Time or Change Reagent: Increase the duration of the deprotection step or switch to a more effective deprotection cocktail as outlined in the deprotection comparison table. 2. Review Synthesis and Deprotection Chemistry: Ensure all reagents are fresh and of high quality. Verify that the chosen deprotection method is compatible with all modifications on the oligonucleotide. |
| Oligonucleotide appears to be insoluble after deprotection and lyophilization. | 1. Incomplete Deprotection: The presence of hydrophobic protecting groups can reduce the solubility of the oligonucleotide. 2. Aggregation of the Oligonucleotide: Certain sequences, particularly G-rich sequences, are prone to aggregation. | 1. Ensure Complete Deprotection: Confirm complete removal of all protecting groups by mass spectrometry. 2. Modify Workup: After deprotection, consider desalting the oligonucleotide using a size-exclusion cartridge before lyophilization. Dissolve the final product in a suitable buffer, potentially with gentle heating. |
Data Presentation: Comparison of Deprotection Methods for PAC-dA
The following table summarizes common deprotection methods for oligonucleotides containing PAC-dA and other UltraMILD monomers. While specific yield percentages are highly sequence-dependent and not always available in comparative literature, this table provides a qualitative and conditional overview to guide your selection.
| Deprotection Reagent | Conditions | Compatibility and Notes | Reported Yield |
| 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Recommended for highly sensitive oligonucleotides. Requires the use of phenoxyacetic anhydride in the capping step.[1] | Generally good, preserves sensitive modifications. |
| 30% Ammonium Hydroxide | 2 hours at Room Temperature | Suitable for UltraMILD monomers when phenoxyacetic anhydride capping is used.[1] | Good, but may be less suitable for the most labile modifications compared to K₂CO₃/MeOH. |
| Ammonium Hydroxide/ 40% Methylamine (AMA) (1:1 v/v) | 10 minutes at 65°C | Rapid deprotection. Must ensure compatibility with all modifications on the oligonucleotide due to the higher temperature and reactivity.[1] | High yield and fast, but requires careful consideration of oligo stability. |
| tert-Butylamine/Water (1:3 v/v) | 6 hours at 60°C | An alternative for certain sensitive dyes. Can be used with standard protecting groups on other bases.[1] | Effective for specific applications, but requires longer time and elevated temperature. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle with PAC-dA Phosphoramidite
This protocol outlines a single cycle for the addition of a PAC-dA monomer to a growing oligonucleotide chain on a solid support.
-
Detritylation:
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane.
-
Procedure: Flow the DCA solution through the synthesis column for 1-2 minutes to remove the 5'-DMT protecting group from the terminal nucleotide.
-
Wash: Thoroughly wash the column with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
PAC-dA phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the PAC-dA phosphoramidite and activator solution to the synthesis column. Allow the coupling reaction to proceed for 3-5 minutes. For difficult couplings, this time can be extended, or a second coupling can be performed.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping A: Phenoxyacetic anhydride/Pyridine/THF.
-
Capping B: 10% N-Methylimidazole in THF.
-
-
Procedure: Deliver a mixture of Capping A and Capping B to the column to acetylate any unreacted 5'-hydroxyl groups. Allow the reaction to proceed for 1-2 minutes.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. Allow the reaction to proceed for 1 minute.
-
Wash: Wash the column with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent monomer in the sequence.
Protocol 2: Cleavage and Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing PAC-dA and other sensitive modifications.
-
Preparation of Deprotection Reagent:
-
Prepare a 0.05 M solution of anhydrous potassium carbonate in anhydrous methanol.
-
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 1-2 mL of the 0.05 M potassium carbonate in methanol solution to the vial.
-
Incubate the vial at room temperature for 4 hours with gentle agitation.
-
-
Work-up:
-
Filter the solution to remove the solid support, collecting the methanolic solution containing the deprotected oligonucleotide.
-
Neutralize the solution by adding a suitable buffer, such as 1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Evaporate the solvent to dryness under vacuum.
-
Redissolve the oligonucleotide pellet in water for subsequent purification by HPLC or other methods.
-
Visualizations
Caption: The iterative four-step cycle of solid-phase oligonucleotide synthesis.
Caption: General workflow from completed synthesis to purified oligonucleotide.
References
Avoiding base modification during the deprotection of PAC-protected oligos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of synthetic oligonucleotides, with a specific focus on avoiding base modification of PAC-protected oligos.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the deprotection step in oligonucleotide synthesis?
A1: The primary goal of deprotection is to remove all protecting groups from the synthetic oligonucleotide, which are essential during the controlled, stepwise synthesis process. This includes the cleavage of the oligonucleotide from the solid support, removal of the phosphate (B84403) protecting groups (typically cyanoethyl groups), and the removal of the protecting groups on the nucleobases (e.g., PAC, Bz, iBu).[1][2][3][4][5] The ultimate aim is to yield a pure, functional oligonucleotide with the correct chemical structure.
Q2: What are PAC protecting groups and why are they used?
A2: PAC (phenoxyacetyl) groups are labile protecting groups used for the N-protection of nucleoside bases, particularly dA, dG, and dC, during oligonucleotide synthesis.[6][7][8] They are considered "mild" protecting groups because they can be removed under gentler basic conditions compared to standard protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG. This makes them ideal for the synthesis of oligonucleotides containing sensitive modifications or dyes that would be degraded under harsh deprotection conditions.[3][8][9][10]
Q3: What are the common methods for deprotecting PAC-protected oligonucleotides?
A3: Common methods for deprotecting PAC-protected and other oligonucleotides include:
-
Standard Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[4][9]
-
UltraMILD Deprotection: This method is designed for highly sensitive oligonucleotides and often employs reagents like 0.05 M potassium carbonate in methanol (B129727) at room temperature.[2][3][9][10]
-
UltraFAST Deprotection: This rapid method uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA) and can significantly reduce deprotection times.[2][4][5][10]
-
Gas-Phase Deprotection: This technique utilizes gaseous ammonia (B1221849) or methylamine, which can be beneficial for high-throughput applications and for sensitive oligos.[9][11][12][13][14]
Q4: What is base modification and why is it a concern during deprotection?
A4: Base modification refers to any unintended chemical alteration of the nucleobases (A, C, G, T) of the oligonucleotide during the deprotection process. A common example is the transamination of N4-benzoyl cytidine (B196190) (Bz-dC) to N4-methyl-dC when using AMA for deprotection.[2][15] Base modifications can alter the structure and function of the oligonucleotide, potentially impacting its hybridization properties, therapeutic efficacy, or use in molecular biology applications. Guanine (B1146940) bases are also susceptible to modification during synthesis and deprotection.[16][17]
Troubleshooting Guide
Problem 1: Incomplete deprotection of my PAC-protected oligonucleotide.
| Possible Cause | Recommended Solution |
| Deprotection time is too short or temperature is too low. | For standard ammonium hydroxide deprotection, ensure sufficient time and temperature. For iPr-Pac-dG, deprotection can be completed in 2 hours at room temperature or 30 minutes at 55°C with fresh ammonium hydroxide.[4] For UltraMILD deprotection with 0.05 M potassium carbonate in methanol, allow for at least 4 hours at room temperature.[9][10] |
| Ammonium hydroxide solution is old or has lost potency. | Use a fresh, unopened bottle of concentrated ammonium hydroxide for each deprotection. Store ammonium hydroxide in the refrigerator in small, tightly sealed aliquots for short-term use.[4][9] |
| Inefficient removal of the guanine protecting group. | The removal of the guanine protecting group is often the rate-limiting step in deprotection.[2][5] Ensure that the deprotection conditions are sufficient for the specific guanine protecting group used (e.g., iPr-Pac-dG). Incomplete removal can be detected by mass spectrometry. |
Problem 2: I am observing base modification in my final product.
| Possible Cause | Recommended Solution |
| Using AMA deprotection with Bz-protected dC. | The methylamine in AMA can cause transamination of Bz-dC to N4-Me-dC.[15] To avoid this, use acetyl-protected dC (Ac-dC) when planning to use AMA for deprotection, as Ac-dC is not susceptible to this side reaction.[2][4][5][10][15] |
| Using harsh deprotection conditions with sensitive bases or modifications. | If your oligonucleotide contains sensitive components, opt for a milder deprotection method. UltraMILD deprotection using 0.05 M potassium carbonate in methanol at room temperature is a good alternative.[3][9][10] |
| Formation of adducts during synthesis. | Certain reagents used during synthesis, such as DMAP in capping, can lead to the formation of adducts on guanine, which can be susceptible to modification during deprotection.[18] If this is suspected, a mild ammonium hydroxide pre-treatment may be necessary to revert the adducts before the main deprotection step.[18] |
Problem 3: Low yield of the final oligonucleotide product.
| Possible Cause | Recommended Solution |
| Incomplete cleavage from the solid support. | Ensure the cleavage step is carried out for the recommended duration. For AMA, cleavage is typically complete within 5 minutes at room temperature.[2][4] For standard ammonium hydroxide, a separate cleavage step of 1 hour at room temperature is often recommended.[4][9] |
| Degradation of the oligonucleotide due to harsh deprotection conditions. | If the oligonucleotide is sensitive to the deprotection conditions, this can lead to degradation and lower yields. Switch to a milder deprotection method like the UltraMILD protocol. |
| Loss of product during workup and purification. | Optimize your post-deprotection workup, including precipitation and purification steps, to minimize product loss. |
Experimental Protocols
Protocol 1: UltraMILD Deprotection of PAC-Protected Oligonucleotides
This protocol is recommended for oligonucleotides containing base-labile modifications.
-
Preparation of Deprotection Reagent: Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Cleavage and Deprotection:
-
Workup:
-
After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Neutralize the solution with an appropriate buffer or by evaporation and resuspension in water.
-
Proceed with desalting or purification.
-
Protocol 2: UltraFAST Deprotection of PAC-Protected Oligonucleotides
This protocol is suitable for rapid deprotection when base modifications are not a concern (requires Ac-dC).
-
Preparation of AMA Reagent: Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.
-
Cleavage and Deprotection:
-
Workup:
-
Cool the vial to room temperature.
-
Evaporate the AMA solution to dryness under vacuum.
-
Resuspend the oligonucleotide pellet in water or a suitable buffer for purification.
-
Deprotection Strategy Selection
The choice of deprotection strategy depends on several factors, including the protecting groups used, the presence of sensitive modifications, and the desired turnaround time.
Caption: Decision workflow for selecting an appropriate oligonucleotide deprotection strategy.
Troubleshooting Workflow for Base Modification
This workflow helps diagnose and resolve issues related to base modification observed after deprotection.
Caption: Troubleshooting workflow for identifying the cause of base modification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 14. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Modifications of guanine bases during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Troubleshooting Low Coupling Yields with 5'-O-DMT-PAC-dA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yields when using 5'-O-DMT-PAC-dA in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (this compound) is a phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis. The phenoxyacetyl (PAC) group protects the exocyclic amino group of deoxyadenosine. PAC is an "UltraMILD" protecting group, meaning it can be removed under significantly gentler basic conditions than standard protecting groups like benzoyl (Bz). This makes PAC-dA the ideal choice when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes (e.g., TAMRA, Cy5, HEX) or other sensitive functional groups that would be degraded by the harsh deprotection conditions required for Bz-dA.[1]
Q2: I am seeing low coupling efficiency with PAC-dA. What are the most common causes?
Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors. Even a small drop in coupling efficiency per step can dramatically reduce the yield of the final full-length product.[2][3] The most critical factor is the presence of moisture in any of the reagents or on the synthesizer.[4]
Other common causes include:
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.
-
Degraded Phosphoramidite: Improper storage or handling of the this compound can lead to degradation.
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion sequences.
-
Synthesizer and Reagent Delivery Issues: Problems with the instrument's fluidics can lead to incorrect reagent delivery.
Q3: How can I minimize moisture in my synthesis system?
Maintaining anhydrous (water-free) conditions is paramount for high coupling efficiency. Here are key steps to minimize moisture:
-
Use Anhydrous Acetonitrile (B52724) (ACN): Ensure the ACN used for phosphoramidite dissolution and on the synthesizer has a very low water content (ideally 10-15 ppm or lower).[4]
-
Proper Phosphoramidite Handling: Dissolve the this compound phosphoramidite under an anhydrous atmosphere (e.g., argon or helium).[4]
-
Fresh Reagents: Use freshly opened and properly stored reagents.
-
In-line Drying: Employ an in-line drying filter for the argon or helium gas supplied to the synthesizer.[4]
-
Second Capping Step: Some protocols recommend a second capping step after oxidation to help dry the support, as the capping reagents can be more effective at removing residual water than ACN alone.[5][6]
Q4: What is the recommended activator and coupling time for this compound?
Generally, this compound couples as efficiently as standard DNA phosphoramidites, and no changes to the standard coupling time recommended by your synthesizer manufacturer are necessary.[1] The choice of activator is critical; common activators include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[1] For standard couplings, a time of 30 seconds is often sufficient, though more complex or sterically hindered sequences may require longer times.[7]
Q5: How should I store this compound?
Proper storage is crucial to maintain the integrity of the phosphoramidite. It is recommended to store this compound at -20°C or -80°C and protected from light.[8] When stored at -80°C, it should be used within 6 months, and at -20°C, within 1 month.[8] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid reagent.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield
This table illustrates how a small decrease in average stepwise coupling efficiency significantly impacts the theoretical maximum yield of the final full-length oligonucleotide, especially for longer sequences.[2][3]
| Oligonucleotide Length (bases) | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.5% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20 | 90.9% | 82.6% | 75.0% | 68.0% |
| 50 | 78.2% | 61.3% | 47.7% | 36.4% |
| 100 | 60.9% | 36.6% | 22.4% | 13.3% |
| 150 | 47.4% | 22.0% | 10.5% | 4.9% |
Data is theoretical and calculated as (Coupling Efficiency)^(Number of Couplings)
Experimental Protocols
Standard Phosphoramidite Coupling Cycle
The following is a generalized protocol for a single coupling cycle in automated solid-phase oligonucleotide synthesis. Timings and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7]
-
Procedure: The 5'-O-DMT protecting group is removed from the support-bound nucleotide by treating it with the deblocking solution. The resulting orange-colored DMT cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[6] The support is then washed thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of this compound in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M ETT or 0.25 M DCI in anhydrous acetonitrile).[7]
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.[2] A typical coupling time for standard bases is 30 seconds.[7]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in THF/Pyridine or THF/Lutidine.
-
Cap B: N-Methylimidazole (NMI) in acetonitrile.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from reacting in subsequent coupling cycles, which would result in n-1 deletion sequences.[2] For syntheses using PAC-dA, it is recommended to use an UltraMILD Cap Mix A containing phenoxyacetic anhydride to avoid potential side reactions with the PAC protecting group.[1]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.[7]
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[2] The support is then washed with anhydrous acetonitrile to remove residual water before the next cycle begins.
-
-
Deprotection (Post-Synthesis):
Visualizations
Troubleshooting Workflow for Low Coupling Yields
Caption: A flowchart for troubleshooting low coupling yields.
Phosphoramidite Coupling Reaction Pathway
Caption: The chemical pathway of phosphoramidite coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. biotage.com [biotage.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Failed Sequences from PAC-dA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of synthetic oligonucleotides, specifically those synthesized using phenoxyacetyl-protected deoxyadenosine (B7792050) (PAC-dA).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of failed sequences in oligonucleotide synthesis using PAC-dA?
A1: The most common failure sequences are truncated sequences, often referred to as n-1, n-2, etc., which are shorter than the desired full-length product (FLP).[1] These arise from incomplete coupling during the synthesis cycles. Another critical failure specific to PAC-dA synthesis is the incomplete removal of the phenoxyacetyl (PAC) protecting group during deprotection.[2][3] This results in the final oligonucleotide still carrying the PAC group on adenine (B156593) bases, which can affect its properties and performance.
Q2: How does incomplete PAC-dA deprotection affect the HPLC chromatogram?
A2: Incompletely deprotected oligonucleotides, where the PAC group is still attached to dA residues, will have a different retention time on a reverse-phase (RP) HPLC column compared to the fully deprotected, full-length product. Typically, the PAC-containing species are more hydrophobic and will therefore have a longer retention time, appearing as a distinct peak or a shoulder on the main product peak.[4][5] The presence of these later-eluting peaks is a strong indicator of incomplete deprotection.
Q3: What are the recommended deprotection conditions for oligonucleotides synthesized with PAC-dA?
A3: Oligonucleotides synthesized with "UltraMILD" monomers, which include PAC-dA, require specific deprotection conditions to ensure complete removal of the protecting groups without damaging sensitive modifications.[4][6] A commonly recommended method is deprotection with 0.05M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[4][6] For some applications, a two-hour deprotection with ammonium (B1175870) hydroxide (B78521) at room temperature can also be sufficient when using a specific capping reagent (phenoxyacetic anhydride).[4][6] It is crucial to avoid harsh deprotection conditions that can lead to side reactions or degradation of the oligonucleotide.
Q4: Can I use standard ammonium hydroxide deprotection for PAC-dA containing oligonucleotides?
A4: While ammonium hydroxide is a common deprotection reagent, its effectiveness for complete PAC group removal can be limited, especially with longer or more complex oligonucleotides.[6] Incomplete deprotection is a known issue and can lead to the presence of residual protecting groups in the final product.[2][3][6] For oligonucleotides containing PAC-dA, it is generally recommended to use milder, more specific deprotection methods like potassium carbonate in methanol to ensure complete removal of the PAC group.[4][6]
Q5: Besides incomplete deprotection, what other synthesis-related impurities can be observed in the HPLC analysis?
A5: In addition to truncated sequences and incompletely deprotected species, other impurities can arise from side reactions during synthesis. These can include:
-
n+1 sequences: Oligonucleotides that have an extra nucleotide added.
-
Depurination products: Loss of a purine (B94841) base (adenine or guanine) from the oligonucleotide backbone.[7]
-
Products of side reactions with capping reagents or other chemicals used in the synthesis process.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of your PAC-dA synthesized oligonucleotides.
| Observed Problem | Potential Cause | Recommended Action |
| Late-eluting peak(s) or shoulder on the main peak in RP-HPLC | Incomplete removal of the PAC protecting group from dA residues. | 1. Review your deprotection protocol. Ensure you are using conditions suitable for UltraMILD monomers like PAC-dA (e.g., 0.05M potassium carbonate in methanol).[4][6] 2. Increase the deprotection time or temperature slightly, but be cautious of potential side reactions. 3. Confirm the freshness and concentration of your deprotection reagents. |
| Multiple peaks eluting before the main product peak in RP-HPLC | Presence of truncated sequences (n-1, n-2, etc.) due to low coupling efficiency. | 1. Optimize the coupling step in your synthesis protocol. Ensure anhydrous conditions and fresh, high-quality phosphoramidites and activator. 2. Check the performance of your DNA synthesizer. 3. Consider purification of the crude oligonucleotide to isolate the full-length product. |
| Broad or split peaks for the full-length product | 1. Formation of secondary structures in the oligonucleotide. 2. Presence of closely eluting isomers or other impurities. | 1. For anion-exchange HPLC, perform the analysis at an elevated temperature (e.g., 60-80°C) and high pH to denature secondary structures.[1] 2. For RP-HPLC, consider adding a denaturing agent to the mobile phase. 3. Optimize the HPLC gradient for better separation. |
| No distinct main product peak, only a smear of peaks | Major synthesis failure, possibly due to poor quality reagents or instrument malfunction. | 1. Verify the quality of all synthesis reagents, including phosphoramidites, activators, and solvents. 2. Perform a full diagnostic check on your DNA synthesizer. 3. Synthesize a known, simple control oligonucleotide to troubleshoot the synthesis process. |
Experimental Protocols
Protocol 1: Deprotection of PAC-dA Containing Oligonucleotides (UltraMILD Conditions)
Objective: To completely remove the phenoxyacetyl (PAC) protecting group from the synthesized oligonucleotide.
Materials:
-
Crude oligonucleotide synthesized with PAC-dA phosphoramidite (B1245037) on solid support.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH).
-
Microcentrifuge tubes.
-
Heater block or water bath.
-
SpeedVac or lyophilizer.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the tube.
-
Incubate the mixture at room temperature for 4 hours. For longer or more complex oligonucleotides, an overnight incubation may be beneficial.
-
After incubation, centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new, clean microcentrifuge tube.
-
Evaporate the solvent to dryness using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water) for HPLC analysis.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis
Objective: To analyze the purity of the deprotected oligonucleotide and identify any failed sequences.
Materials:
-
Deprotected oligonucleotide sample.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile.
-
Nuclease-free water for sample preparation.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Dissolve the deprotected oligonucleotide sample in nuclease-free water to a suitable concentration (e.g., 0.1-1.0 OD/100 µL).
-
Inject the sample onto the HPLC column.
-
Run a linear gradient of Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Analyze the resulting chromatogram to identify the full-length product and any impurity peaks. The main peak should correspond to the full-length oligonucleotide. Earlier eluting peaks typically represent truncated sequences, while later eluting peaks may indicate incompletely deprotected species.
Visualizations
Caption: Workflow for synthesis and analysis of PAC-dA oligonucleotides.
Caption: Troubleshooting logic for HPLC analysis of PAC-dA synthesis.
References
- 1. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Validation & Comparative
A Head-to-Head Battle: PAC-dA versus Bz-dA for Superior Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of success in oligonucleotide synthesis. The protecting groups on these monomers play a pivotal role in coupling efficiency, deprotection, and the ultimate purity of the final product. This guide provides an in-depth, data-driven comparison of two commonly used adenosine (B11128) phosphoramidites: Phenoxyacetyl-2'-deoxyadenosine (PAC-dA) and Benzoyl-2'-deoxyadenosine (Bz-dA).
The exocyclic amine of deoxyadenosine (B7792050) must be protected during oligonucleotide synthesis to prevent unwanted side reactions. Both PAC and Bz groups serve this purpose, but their chemical properties lead to significant differences in performance, particularly concerning their lability and impact on the stability of the synthesized oligonucleotide. Bz-dA is a component of the standard protecting group set, known for its robustness, while PAC-dA is integral to "UltraMILD" synthesis strategies, favored for oligonucleotides containing sensitive modifications.
At a Glance: Key Performance Differences
| Parameter | PAC-dA | Bz-dA | Advantage |
| Deprotection Conditions | Mild (e.g., Ammonium (B1175870) hydroxide (B78521) at room temperature, Potassium carbonate in methanol) | Harsh (e.g., Concentrated ammonium hydroxide at elevated temperatures) | PAC-dA |
| Suitability for Sensitive Oligos | High | Low | PAC-dA |
| Depurination Potential | Lower (electron-donating character of phenoxyacetyl group) | Higher (electron-withdrawing character of benzoyl group) | PAC-dA |
| Coupling Efficiency | High (generally >98%) | High (generally >98%) | Comparable |
| Final Purity & Yield | Potentially higher due to reduced side reactions | Can be lower due to harsher deprotection and depurination | PAC-dA |
Delving into the Data: A Quantitative Comparison
Deprotection Kinetics: The "UltraMILD" Advantage of PAC-dA
The most significant distinction between PAC-dA and Bz-dA lies in the conditions required for the removal of their respective protecting groups. PAC-dA's phenoxyacetyl group is considerably more labile than the benzoyl group of Bz-dA, allowing for significantly milder deprotection protocols. This is particularly crucial when synthesizing oligonucleotides containing base-sensitive fluorescent dyes, quenchers, or other modified bases that would be degraded by the harsh conditions required to remove the Bz group.
While specific head-to-head kinetic studies are not extensively published, the established deprotection protocols highlight the stark contrast:
| Protecting Group | Deprotection Reagent | Temperature | Time |
| PAC-dA | Ammonium Hydroxide | Room Temperature | 2 hours[1] |
| 0.05M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours[1] | |
| Bz-dA | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |
Note: Deprotection times can vary depending on the specific oligonucleotide sequence and other protecting groups present.
The milder conditions required for PAC-dA deprotection not only preserve sensitive modifications but also minimize the formation of side products that can arise from prolonged exposure to harsh bases, leading to a cleaner crude product and simplifying downstream purification.
Coupling Efficiency: A Level Playing Field
Both PAC-dA and Bz-dA phosphoramidites generally exhibit high coupling efficiencies, typically exceeding 98-99% under optimized conditions.[2] The efficiency of the coupling step is a critical factor influencing the yield of the full-length oligonucleotide, as even a small decrease in efficiency can lead to a significant accumulation of truncated sequences (n-1 shortmers), especially in the synthesis of long oligonucleotides.
The theoretical yield of full-length product can be calculated using the formula: Yield = (Coupling Efficiency)^n , where 'n' is the number of couplings.
| Coupling Efficiency | Yield of a 20-mer | Yield of a 50-mer | Yield of a 100-mer |
| 99.5% | 90.5% | 77.8% | 60.6% |
| 99.0% | 81.8% | 60.5% | 36.6% |
| 98.0% | 66.8% | 36.4% | 13.3% |
While both phosphoramidites perform well in this regard, maintaining high coupling efficiency is paramount and depends on several factors beyond the choice of protecting group, including the quality of reagents, the synthesizer's fluidics, and the use of anhydrous conditions.
Depurination: A Subtle but Significant Advantage for PAC-dA
Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is a known side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis. This leads to the formation of abasic sites, which are subsequently cleaved during the final basic deprotection, resulting in chain scission and a lower yield of the desired full-length oligonucleotide.[3][4]
The nature of the N6-protecting group on deoxyadenosine can influence its susceptibility to depurination. Acyl protecting groups, being electron-withdrawing, can destabilize the glycosidic bond, making the purine more prone to cleavage.[4] Conversely, electron-donating groups can help to stabilize this bond.
Experimental Methodologies
Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The synthesis of oligonucleotides using both PAC-dA and Bz-dA phosphoramidites follows the standard automated solid-phase synthesis cycle.
-
De-blocking (Detritylation): The 5'-hydroxyl protecting group (usually a dimethoxytrityl, DMT, group) of the support-bound nucleoside is removed with a weak acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer (PAC-dA or Bz-dA) is activated by a catalyst (e.g., 1H-tetrazole or a derivative) and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations (n-1 shortmers) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
This four-step cycle is repeated for each nucleotide addition until the desired sequence is assembled.
Post-Synthesis Cleavage and Deprotection Protocol
For Oligonucleotides Synthesized with Bz-dA (Standard Deprotection):
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This single step cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the adenine (B156593) bases, as well as other standard protecting groups from cytosine and guanine, and the cyanoethyl groups from the phosphate backbone.
-
The resulting solution containing the deprotected oligonucleotide is then typically purified by methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
For Oligonucleotides Synthesized with PAC-dA (UltraMILD Deprotection):
-
The solid support is treated with a milder deprotection solution, such as:
-
These conditions are sufficient to cleave the oligonucleotide from the support and remove the phenoxyacetyl and other "UltraMILD" protecting groups (e.g., acetyl on dC and isopropyl-phenoxyacetyl on dG).
-
The deprotected oligonucleotide is then purified using standard techniques.
Visualizing the Process
Chemical Structures of PAC-dA and Bz-dA
Caption: Chemical structures of PAC-dA and Bz-dA.
The Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
Decision Pathway for Choosing Between PAC-dA and Bz-dA
Caption: A simplified decision guide for selecting PAC-dA or Bz-dA.
Conclusion and Recommendation
The choice between PAC-dA and Bz-dA for oligonucleotide synthesis hinges on the specific requirements of the final product.
Bz-dA remains a robust and cost-effective option for the synthesis of standard, unmodified DNA oligonucleotides. Its slower deprotection kinetics are not a concern when no sensitive moieties are present.
PAC-dA , on the other hand, is the clear choice for the synthesis of modified oligonucleotides. Its "UltraMILD" deprotection properties are essential for preserving the integrity of sensitive labels and modifications. Furthermore, the potentially lower rate of depurination associated with the phenoxyacetyl protecting group may contribute to higher fidelity synthesis, particularly for longer oligonucleotides.
For researchers and drug development professionals aiming for the highest quality and purity, especially when dealing with complex and modified oligonucleotides, PAC-dA offers a significant advantage . The benefits of milder deprotection and potentially reduced side reactions often outweigh the considerations of its use in a specialized synthesis strategy. As the complexity of synthetic oligonucleotides continues to grow, the adoption of milder protection strategies, exemplified by the use of PAC-dA, will likely become increasingly standard practice.
References
PAC-dA vs. Standard Benzoyl Protecting Groups: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and compatibility with sensitive labels. This guide provides an in-depth comparison of the pivaloyloxymethyl (PAC) protecting group for deoxyadenosine (B7792050) (PAC-dA) and the standard benzoyl (Bz) protecting group, supported by experimental data and detailed protocols.
The primary advantage of PAC-dA lies in its lability under significantly milder basic conditions compared to the benzoyl group. This "UltraMILD" deprotection capability is indispensable when synthesizing oligonucleotides containing sensitive moieties such as fluorescent dyes, quenchers, and other labels that would be degraded by the harsh conditions required to remove traditional protecting groups.
Performance Comparison: PAC-dA vs. Benzoyl-dA
The use of PAC-dA, often in conjunction with other mild protecting groups like acetyl-dC (Ac-dC) and isopropyl-phenoxyacetyl-dG (iPr-Pac-dG), facilitates rapid and efficient deprotection, leading to higher purity of the final oligonucleotide product, especially for complex and modified sequences.
Deprotection Conditions and Efficiency
The following table summarizes a comparison of typical deprotection conditions for oligonucleotides synthesized with PAC-dA versus those synthesized with standard benzoyl-dA.
| Protecting Group | Deprotection Reagent | Temperature | Time | Typical Purity |
| PAC-dA | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | >95% |
| Ammonium (B1175870) Hydroxide (B78521) / Methylamine (AMA) (1:1) | Room Temperature | 10 minutes | >95% | |
| Ammonium Hydroxide (30%) | Room Temperature | 2 hours | >95% | |
| Benzoyl-dA | Ammonium Hydroxide (30%) | 55°C | 8-17 hours | 85-95% |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C | 10-15 minutes | Variable, risk of side reactions |
Note: Purity can vary based on sequence length, complexity, and purification method.
Experimental Protocols
I. Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry
This protocol outlines the standard automated solid-phase synthesis cycle for incorporating either PAC-dA or benzoyl-dA phosphoramidites.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
PAC-dA or Benzoyl-dA phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard phosphoramidites for dC, dG, and T
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (Acetic anhydride (B1165640) in THF/Pyridine) and Capping solution B (16% 1-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis proceeds through a series of automated steps, repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group.
-
Coupling: The phosphoramidite of the next nucleoside (PAC-dA or benzoyl-dA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.
These four steps constitute one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is assembled.
II. Deprotection and Cleavage Protocols
A. UltraMILD Deprotection for PAC-dA Protected Oligonucleotides
This protocol is recommended for oligonucleotides containing sensitive modifications.
Materials:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Ammonium hydroxide (NH₄OH)
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
Procedure using Potassium Carbonate:
-
After synthesis, the CPG support is transferred to a microcentrifuge tube.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the support.
-
Incubate at room temperature for 4 hours.
-
Centrifuge the tube and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
Procedure using AMA:
-
After synthesis, add 1 mL of AMA solution to the synthesis column.
-
Incubate at room temperature for 10 minutes.
-
Expel the solution containing the cleaved and deprotected oligonucleotide from the column.
B. Standard Deprotection for Benzoyl-dA Protected Oligonucleotides
Materials:
-
Concentrated ammonium hydroxide (28-30%)
Procedure:
-
After synthesis, the CPG support is transferred to a sealed vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Heat the vial at 55°C for 8 to 17 hours.[1]
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
Visualizing the Advantage: Workflows and Pathways
The following diagrams illustrate the key processes involved in oligonucleotide synthesis and deprotection, highlighting the streamlined workflow enabled by PAC-dA.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: Deprotection Workflow: PAC-dA vs. Benzoyl-dA.
Conclusion
The adoption of PAC-dA phosphoramidites offers a significant process advantage in modern oligonucleotide synthesis. The ability to perform deprotection under UltraMILD conditions not only preserves the integrity of sensitive labels and modifications but also streamlines the overall workflow by reducing deprotection times from hours to minutes. For applications requiring high-purity, modified oligonucleotides, PAC-dA represents a superior alternative to standard benzoyl protecting groups, ensuring higher quality products and enabling the synthesis of complex molecular tools for research and therapeutic development.
References
A Comparative Guide to the Lability of PAC, Ac, and Bz Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The stability and selective cleavage of these groups under specific conditions dictate the feasibility of complex synthetic routes. This guide provides an objective comparison of the lability of three commonly employed acyl-type protecting groups for hydroxyl and amino functionalities: the Phenacyl (PAC), Acetyl (Ac), and Benzoyl (Bz) groups. We present a summary of their stability under various conditions, detailed experimental protocols for their cleavage, and a discussion of their orthogonality, supported by experimental data from the literature.
At a Glance: Lability Comparison
The primary distinction among these three protecting groups lies in their stability and the conditions required for their removal. The Acetyl group is the most labile to both acidic and basic hydrolysis. The Benzoyl group offers greater stability than the Acetyl group under similar hydrolytic conditions. In contrast, the Phenacyl group is notably stable to standard acidic and basic conditions, requiring specific reductive or photolytic methods for its cleavage. This characteristic makes the PAC group an excellent choice for orthogonal protection strategies where Ac or Bz groups are also present.
Data Presentation: Stability and Cleavage Conditions
The following table summarizes the stability of PAC, Ac, and Bz protecting groups under a variety of reaction conditions, providing a clear basis for their selective application and removal.
| Condition/Reagent | Phenacyl (PAC) | Acetyl (Ac) | Benzoyl (Bz) |
| Strong Acids (e.g., HCl, H₂SO₄, TFA, HF) | Stable[1] | Labile[2] | Labile (more stable than Ac)[2] |
| Aqueous Base (e.g., NaOH, KOH, LiOH) | Stable[3] | Labile[2] | Labile (more stable than Ac)[2] |
| Mild Base (e.g., K₂CO₃ in MeOH, NH₃) | Stable | Labile | Labile |
| Reductive Cleavage (e.g., Zn/AcOH, Mg/AcOH) | Labile[1][3] | Stable | Stable |
| Photolysis | Labile[3] | Stable | Stable |
| Nucleophiles (e.g., Hydrazine, Thiophenoxide) | Labile[3] | Labile | Labile |
| Hydrogenolysis (H₂/Pd) | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below. These protocols are based on established literature procedures and offer a starting point for optimization in specific synthetic contexts.
Phenacyl (PAC) Group Deprotection
The removal of the PAC group is typically achieved under reductive conditions, offering a mild and selective deprotection method that is orthogonal to many other protecting groups.
Method 1: Reductive Cleavage with Magnesium in Acetic Acid [1]
This procedure provides a rapid and high-yielding method for PAC group removal.
-
Reagents:
-
PAC-protected substrate (1.0 equiv)
-
Magnesium turnings (6.0 equiv)
-
Glacial Acetic Acid (12.0 equiv)
-
Methanol (B129727) (as solvent)
-
-
Procedure:
-
Dissolve the PAC-protected substrate in methanol.
-
To this solution, add glacial acetic acid followed by magnesium turnings.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard chromatographic techniques.
-
-
Expected Yield: 88-94%[1]
Acetyl (Ac) Group Deprotection
The Acetyl group is readily cleaved under both basic and acidic conditions.
Method 2: Basic Hydrolysis
-
Reagents:
-
Ac-protected substrate
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
-
Procedure:
-
Dissolve the Ac-protected substrate in methanol or a THF/water mixture.
-
Add a solution of K₂CO₃ or NaOH.
-
Stir the reaction at room temperature until deprotection is complete, as monitored by TLC.
-
Neutralize the reaction mixture with a mild acid (e.g., acetic acid or NH₄Cl solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
-
Benzoyl (Bz) Group Deprotection
Similar to the Acetyl group, the Benzoyl group is removed by hydrolysis, although it is generally more stable.
Method 3: Basic Hydrolysis (Saponification)
-
Reagents:
-
Bz-protected substrate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
A mixture of Methanol (MeOH) and water or THF and water
-
-
Procedure:
-
Dissolve the Bz-protected substrate in a mixture of methanol and water or THF and water.
-
Add a solution of NaOH or LiOH.
-
The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the protecting groups and a generalized workflow for a lability comparison experiment.
Discussion and Conclusion
The choice between PAC, Ac, and Bz protecting groups should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection.
-
Acetyl (Ac) is suitable for protecting hydroxyl or amino groups when a subsequent deprotection under mild acidic or basic conditions is desired and when other functional groups in the molecule are stable to these conditions.
-
Benzoyl (Bz) offers a more robust alternative to the Acetyl group, withstanding slightly harsher conditions. Its removal still relies on standard hydrolysis, limiting its orthogonality with other acid or base-labile groups. The relative rate of hydrolysis follows the order Ac > Bz.
-
Phenacyl (PAC) stands out for its remarkable stability to both acidic and basic conditions that readily cleave Ac and Bz groups[1][3]. This stability allows for the selective deprotection of Ac or Bz in the presence of PAC. The specific cleavage conditions for the PAC group (reductive or photolytic) provide a valuable orthogonal handle in complex syntheses. For instance, a molecule bearing both an Ac and a PAC protecting group can be selectively de-acetylated with mild base, leaving the PAC group intact for removal at a later stage using reductive methods.
References
Comparative Performance of PAC-dA in the Synthesis of Sensitive Modified Oligonucleotides
In the synthesis of chemically modified oligonucleotides, particularly those bearing sensitive reporters such as fluorescent dyes or quenchers, the choice of nucleobase protecting groups is critical. Standard protecting groups, like benzoyl (Bz) on deoxyadenosine (B7792050) (dA), require harsh alkaline conditions for removal, which can degrade or destroy sensitive molecular tags. This guide provides a detailed comparison of the Phenoxyacetyl (Pac)-protected dA (PAC-dA) strategy against the standard Bz-dA method, highlighting the advantages of using milder deprotection conditions for synthesizing high-purity, sensitive oligonucleotides.
Performance Comparison: PAC-dA vs. Standard Protecting Groups
The primary advantage of the PAC-dA phosphoramidite (B1245037), typically used in conjunction with iPr-Pac-dG and Ac-dC in an "UltraMILD" synthesis strategy, lies in its labile nature. This allows for rapid and gentle deprotection, preserving the integrity of sensitive modifications that are otherwise compromised by traditional methods.
| Parameter | PAC-dA Strategy (UltraMILD) | Standard Bz-dA Strategy | Alternative Fast Strategy (UltraFAST) |
| dA Phosphoramidite | Pac-dA | Bz-dA | Standard (Bz-dA) |
| dG Phosphoramidite | iPr-Pac-dG | iBu-dG | dmf-dG or Ac-dG |
| dC Phosphoramidite | Ac-dC | Bz-dC | Ac-dC |
| Capping Reagent | Phenoxyacetic Anhydride (B1165640) (Recommended) | Acetic Anhydride | Acetic Anhydride |
| Deprotection Reagent | 0.05M K₂CO₃ in Methanol (B129727) or NH₄OH | Concentrated NH₄OH | AMA (NH₄OH / 40% Methylamine, 1:1) |
| Deprotection Time | 4 hours (K₂CO₃) or 2 hours (NH₄OH)[1][2][3] | 8 - 17 hours | 5 - 10 minutes[4][5] |
| Deprotection Temp. | Room Temperature[1][2][3] | 55 - 65 °C | 65 °C[4][5] |
| Compatibility withSensitive Dyes(e.g., TAMRA, HEX, Cy5) | Excellent. Preserves dye integrity.[3][5] | Poor. Significant degradation of the dye is common.[5][6] | Poor. AMA can degrade many sensitive dyes, including TAMRA.[6] |
| Qualitative Outcome | High purity of final labeled oligonucleotide. | Low yield of correctly labeled, full-length product due to dye degradation. | Fast processing, but unsuitable for many sensitive labels. |
Visualizing Oligonucleotide Synthesis and Deprotection
To better understand the workflows, the following diagrams illustrate the key chemical stages.
Caption: Standard four-step solid-phase oligonucleotide synthesis cycle.
Caption: Comparison of deprotection workflows for sensitive oligonucleotides.
Experimental Protocols
The following protocols outline the key steps for synthesizing a sensitive dye-labeled oligonucleotide using both the UltraMILD (PAC-dA) and standard (Bz-dA) methods.
This protocol is recommended for oligonucleotides containing base-labile modifications like TAMRA, HEX, or Cy5.
1. Materials:
-
Phosphoramidites: PAC-dA, iPr-Pac-dG, Ac-dC, and standard dT.
-
Solid Support: Appropriate CPG support for 3' modification or standard nucleoside.
-
Ancillary Reagents: Standard synthesis reagents, with the exception of the capping solution.
-
Capping Solution: Cap Mix A should contain Phenoxyacetic Anhydride (Pac₂O) to prevent exchange of the iPr-Pac group on dG.[1][3]
-
Deprotection Solution: 0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
2. Automated DNA Synthesis:
-
Perform the oligonucleotide synthesis on an automated synthesizer using standard protocols for detritylation, coupling, and oxidation.
-
Use the Pac₂O-containing capping solution in place of the standard acetic anhydride solution.
-
Coupling times for PAC-dA and other UltraMILD amidites are standard and do not require adjustment.
3. Cleavage and Deprotection:
-
After synthesis, transfer the solid support from the column to a reaction vial.
-
Add 1.0 mL of 0.05M K₂CO₃ in anhydrous methanol to the support.
-
Alternative: Use concentrated ammonium (B1175870) hydroxide (B78521) for 2 hours at room temperature.[1][2]
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
If using the K₂CO₃ solution, neutralize it by adding 6 µL of glacial acetic acid per 1.0 mL of solution before drying.[3]
-
Dry the sample using a vacuum concentrator. The resulting oligonucleotide is ready for purification (e.g., by HPLC or cartridge).
This protocol is suitable for unmodified oligonucleotides or those with base-stable modifications. It is not recommended for sensitive dyes.
1. Materials:
-
Phosphoramidites: Bz-dA, iBu-dG, Bz-dC, and standard dT.
-
Solid Support: Appropriate CPG support.
-
Ancillary Reagents: Standard synthesis reagents, including acetic anhydride in Cap Mix A.
-
Deprotection Solution: Concentrated Ammonium Hydroxide (28-30%).
2. Automated DNA Synthesis:
-
Perform the oligonucleotide synthesis on an automated synthesizer using standard, manufacturer-recommended protocols for the phosphoramidite chemistry cycle.
3. Cleavage and Deprotection:
-
After synthesis, transfer the solid support to a screw-cap, pressure-tight vial.
-
Add 1.0 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate in a heating block at 55°C for a minimum of 8 hours (overnight incubation is common).
-
Allow the vial to cool completely to room temperature before opening.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the sample using a vacuum concentrator prior to purification.
Conclusion
For the synthesis of sensitive modified oligonucleotides, the PAC-dA UltraMILD strategy offers a clear and decisive advantage over standard Bz-dA methods. By enabling deprotection under exceptionally gentle conditions (room temperature, non-aqueous K₂CO₃/MeOH or brief NH₄OH treatment), the PAC-dA approach ensures the preservation and integrity of base-labile molecules.[1][3] While standard synthesis is effective for robust oligonucleotides, researchers and professionals in drug development will achieve significantly higher quality and yield for fluorescently-labeled and other sensitive oligonucleotides by adopting the PAC-dA methodology.
References
A Comparative Guide to Mass Spectrometry Validation of Oligonucleotides Synthesized with PAC-dA
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. The purity and identity of these synthetic nucleic acids are paramount for their application in therapeutics, diagnostics, and research. A critical step in ensuring the quality of synthesized oligonucleotides is the removal of protecting groups from the nucleobases after synthesis, a process known as deprotection. The choice of protecting group can significantly impact the final purity of the oligonucleotide, which is ultimately verified by mass spectrometry.
This guide provides an objective comparison of oligonucleotides synthesized using phenoxyacetyl-deoxyadenosine (PAC-dA) phosphoramidite (B1245037) versus the standard benzoyl-deoxyadenosine (Bz-dA). The focus is on the outcomes as validated by mass spectrometry, supported by experimental protocols and data.
The Critical Role of Protecting Groups in Oligonucleotide Synthesis
During solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenosine, cytidine, and guanosine (B1672433) must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps.[1][2] The standard protecting group for deoxyadenosine (B7792050) has traditionally been the benzoyl (Bz) group. While robust, the Bz group requires stringent, highly alkaline conditions for its removal.[1]
The phenoxyacetyl (PAC) group, used in what is often termed "UltraMILD" chemistry, offers a key advantage: it is significantly more labile and can be removed under much gentler conditions.[3][4] This is particularly crucial when the oligonucleotide contains base-sensitive modifications, such as fluorescent dyes (e.g., TAMRA, HEX, Cy5) or other complex ligands, which would be degraded by the harsh conditions required to remove the Bz group.[3][5]
Performance Comparison: PAC-dA vs. Bz-dA
The primary difference between using PAC-dA and Bz-dA lies in the deprotection step, which directly affects the purity of the final product and its subsequent validation by mass spectrometry.
Deprotection Efficiency and Kinetics
The PAC group is cleaved much more rapidly and under milder basic conditions than the Bz group. This difference in kinetics minimizes the exposure of the newly synthesized oligonucleotide to harsh chemicals, reducing the likelihood of side-product formation or degradation of sensitive moieties.[6]
A study investigating the cleavage rates of various protecting groups demonstrated that PAC groups are deprotected significantly faster than standard Bz or isobutyryl (iBu) groups under various ammoniacal conditions.[6] For example, under certain ethanolic ammonia (B1221849) conditions, PAC groups could be selectively cleaved within two hours while the majority of benzoyl groups remained intact.[6]
Impact on Mass Spectrometry Validation
Mass spectrometry is the definitive method for confirming the molecular weight, and therefore the identity, of a synthesized oligonucleotide.[7][8] Incomplete removal of protecting groups is a common issue that is readily detected by this technique. The residual protecting group adds a specific mass to the final product, which appears as an additional peak in the mass spectrum.
-
Benzoyl (Bz) group: Adds 104 Da to the mass of the oligonucleotide.
-
Phenoxyacetyl (PAC) group: Adds 134 Da to the mass of the oligonucleotide.
Due to the harsh deprotection required for Bz-dA, there is a higher risk of incomplete deprotection, leading to the observation of M + 104 peaks in the mass spectrum. In contrast, the mild conditions used for PAC-dA deprotection are highly efficient, resulting in cleaner mass spectra with a significantly lower incidence of residual protecting group adducts.
Quantitative Data Summary
The following tables summarize the typical deprotection conditions and expected mass spectrometry outcomes for oligonucleotides synthesized with Bz-dA versus PAC-dA. The data is representative of typical results in high-quality oligonucleotide synthesis.
Table 1: Comparison of Deprotection Protocols
| Parameter | Standard Chemistry (Bz-dA) | Mild Chemistry (PAC-dA) |
| Primary Reagent | Concentrated Ammonium (B1175870) Hydroxide (NH₄OH) | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol OR NH₄OH |
| Temperature | 55 °C | Room Temperature |
| Duration | 5 - 17 hours[1] | 2 - 4 hours[3] |
| Compatibility | Not suitable for many sensitive dyes/labels[5] | Excellent for sensitive dyes/labels (e.g., TAMRA, HEX)[3][9] |
Table 2: Expected Mass Spectrometry Validation Outcomes
| Protecting Group | Expected Molecular Weight (M) | Common Impurity Peak (Incomplete Deprotection) | Typical Purity (by MS) |
| Bz-dA | Calculated Mass | M + 104 Da | >90% (Can be lower with suboptimal deprotection) |
| PAC-dA | Calculated Mass | M + 134 Da (Rarely observed) | >98% |
Experimental Protocols
Oligonucleotide Synthesis
Oligonucleotides are synthesized on an automated solid-phase synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
-
Support: The synthesis is initiated on a controlled pore glass (CPG) solid support functionalized with the first nucleoside.
-
Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) to expose the 5'-hydroxyl group.[1]
-
Coupling: The next phosphoramidite monomer (e.g., PAC-dA or Bz-dA) is activated with an activator like 5-ethylthio-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants (n-1 sequences).[10]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.
-
Iteration: The cycle is repeated until the full-length oligonucleotide is assembled.
Deprotection and Cleavage
Protocol for Standard Bz-dA:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and place it in a heating block at 55°C for a minimum of 5 hours.[1]
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide.
Protocol for Mild PAC-dA:
-
Transfer the CPG support to a suitable reaction vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[3]
-
Let the reaction proceed at room temperature for 4 hours.[3]
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per mL of deprotection solution.[3]
-
Evaporate the solution to yield the crude oligonucleotide.
Mass Spectrometry Analysis
The identity of the crude oligonucleotide is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: A small aliquot of the crude oligonucleotide solution is desalted using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column). The sample is then reconstituted in a solution compatible with ESI-MS, often a mixture of water and acetonitrile (B52724) with a volatile salt like triethylammonium (B8662869) acetate.
-
Instrumentation: Analysis is performed on an ESI time-of-flight (TOF) or similar mass spectrometer.
-
Analysis: The sample is infused into the ESI source, where it is ionized into multiple charge states. The instrument records the mass-to-charge (m/z) ratio of these ions.
-
Deconvolution: The resulting multi-charged spectrum is processed using a deconvolution algorithm to reconstruct the zero-charge spectrum and determine the parent molecular weight of the oligonucleotide.[7][11]
-
Validation: The observed molecular weight is compared to the calculated theoretical molecular weight. The presence and intensity of any impurity peaks (e.g., M+104 for residual Bz) are noted to assess the purity and success of the deprotection.
Visualizing the Workflow and Deprotection Logic
The following diagrams illustrate the key workflows and chemical logic discussed.
Conclusion
The choice of protecting group for deoxyadenosine has a profound impact on the deprotection strategy and the ultimate purity of the synthesized oligonucleotide. While standard Bz-dA is effective for robust, unmodified sequences, it carries the risk of incomplete deprotection and damage to sensitive molecules due to the harsh conditions required.
The use of PAC-dA phosphoramidite provides a superior alternative, especially for complex and modified oligonucleotides. Its compatibility with mild deprotection conditions leads to higher purity, minimizes side-product formation, and ensures the integrity of sensitive labels. For researchers prioritizing the highest quality and cleanest mass spectrometry validation, particularly in the demanding fields of drug development and advanced diagnostics, the PAC-dA strategy is the recommended choice.
References
- 1. atdbio.com [atdbio.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. web.colby.edu [web.colby.edu]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Navigating the Final Step: A Comparative Guide to Deprotection of PAC-Protected Nucleobases
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the final deprotection step is critical for obtaining high-purity, functional products. The choice of deprotection strategy, particularly for labile phenoxyacetyl (PAC) protected bases, can significantly impact yield and integrity. This guide provides a comparative analysis of common deprotection methods for PAC-protected nucleobases, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.
The deprotection of synthetic oligonucleotides is a multi-stage process involving: 1) cleavage from the solid support, 2) removal of phosphate (B84403) protecting groups (typically cyanoethyl), and 3) removal of the protecting groups from the nucleobases.[1][2][3] PAC-protected phosphoramidites, such as Pac-dA and iPr-Pac-dG, are favored in "UltraMild" and "UltraFAST" synthesis strategies due to their rapid and gentle deprotection kinetics, which is particularly beneficial for synthesizing sensitive or modified oligonucleotides.[1][2]
Comparative Analysis of Deprotection Methods
The selection of a deprotection method is a balance between speed, efficiency, and the chemical stability of the oligonucleotide and any incorporated modifications. Below is a summary of common deprotection reagents and their performance with PAC-protected bases.
| Deprotection Reagent/Method | Conditions | Deprotection Time for PAC group | Compatibility/Remarks |
| Aqueous Methylamine | Varies | Very fast (seconds to minutes)[4] | Cleaves most standard protecting groups rapidly.[4] |
| Ethanolic Ammonia | Varies | Rapid and selective (e.g., 2 hours)[4] | Offers high selectivity, allowing for the removal of PAC groups while retaining standard protecting groups like Ac, Bz, and iBu.[4] |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) mixture, 65°C | 5-10 minutes[1][2] | "UltraFAST" deprotection. Requires the use of acetyl (Ac) protected dC to prevent base modification.[1][2] |
| Potassium Carbonate (K₂CO₃) in Methanol (B129727) | 0.05 M in Methanol, Room Temp. | 4 hours[1][2] | "UltraMild" deprotection, suitable for very sensitive oligonucleotides.[1][2] Often used with UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[3] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours[1] | Sufficient for UltraMild monomers when UltraMild Cap A is used.[1] |
| tert-Butylamine/Water | 1:3 (v/v), 60°C | 6 hours[1] | An alternative for certain sensitive modifications.[1][2] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and high-quality oligonucleotide synthesis. The following are representative protocols for the deprotection of oligonucleotides containing PAC-protected bases.
Protocol 1: UltraFAST Deprotection using AMA
This method is ideal for rapid deprotection of standard oligonucleotides synthesized using PAC-amidites.
Materials:
-
Oligonucleotide synthesized on a solid support.
-
Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA) solution.[1]
-
Heating block or water bath at 65°C.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.0 mL of AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
The oligonucleotide is now ready for purification (e.g., by HPLC or cartridge).
Protocol 2: UltraMild Deprotection using Potassium Carbonate
This method is recommended for oligonucleotides containing sensitive modifications that are not stable to stronger basic conditions.
Materials:
-
Oligonucleotide synthesized on a solid support using UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[2]
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.[1]
-
Room temperature shaker.
Procedure:
-
Place the solid support with the synthesized oligonucleotide in a sealed vial.
-
Add 1.0 mL of 0.05 M K₂CO₃ in methanol.
-
Agitate the vial on a shaker at room temperature for 4 hours.[1]
-
After the incubation period, collect the methanolic solution containing the deprotected oligonucleotide.
-
The oligonucleotide can then be processed for purification.
Visualizing Deprotection Workflows
To further clarify the deprotection process, the following diagrams illustrate the general workflow and the chemical logic behind the removal of the PAC protecting group.
Conclusion
The use of PAC-protected bases in oligonucleotide synthesis offers significant advantages in terms of mild and rapid deprotection, enabling the synthesis of a wide range of modified and sensitive oligonucleotides. The choice between "UltraFAST" methods like AMA and "UltraMild" approaches such as potassium carbonate in methanol depends on the specific requirements of the target oligonucleotide. By understanding the comparative performance and following robust experimental protocols, researchers can optimize the critical final step of their synthesis, leading to higher quality products for downstream applications in research, diagnostics, and therapeutics.
References
A Comparative Guide to the Stability of PAC-dA Phosphoramidite from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and stability of phosphoramidites are paramount for the successful synthesis of high-quality oligonucleotides. The phenoxyacetyl (Pac) protecting group on deoxyadenosine (B7792050) (dA) phosphoramidite (B1245037) offers the advantage of milder deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications. However, the stability of PAC-dA phosphoramidite can vary between suppliers, impacting synthesis efficiency and the purity of the final product. This guide provides a framework for evaluating the stability of PAC-dA phosphoramidite from different suppliers, complete with recommended experimental protocols and data presentation formats.
Key Stability-Indicating Parameters
The stability of PAC-dA phosphoramidite can be assessed through several key parameters:
-
Purity: The initial purity of the phosphoramidite and its change over time is a direct indicator of its stability. Impurities can lead to side reactions and the incorporation of incorrect bases during oligonucleotide synthesis.
-
Water Content: Phosphoramidites are sensitive to hydrolysis.[1] A low initial water content and minimal moisture uptake during storage are critical for stability.
-
Solution Stability: Once dissolved in an anhydrous solvent like acetonitrile (B52724) for use on a DNA synthesizer, the rate of degradation becomes a crucial factor. The stability of the phosphoramidite in solution directly affects its performance during synthesis.
-
Coupling Efficiency: The ultimate test of a phosphoramidite's quality is its ability to efficiently couple to the growing oligonucleotide chain. A decline in coupling efficiency over time is a clear sign of degradation.
-
Presence of Oxidation Products: The phosphorus (III) center in phosphoramidites is susceptible to oxidation to phosphorus (V), rendering it inactive for coupling.[2] The presence of P(V) species is a key indicator of degradation.
Experimental Protocols for Stability Evaluation
To objectively compare PAC-dA phosphoramidite from different suppliers, a consistent set of experimental protocols should be employed.
Initial Quality Control and Purity Assessment
Upon receiving PAC-dA phosphoramidite from each supplier, it is essential to perform initial quality control.
Methodology:
-
Appearance: Visually inspect the material. It should be a white to off-white powder.
-
Purity by High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and acetonitrile.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the DMT cation (around 498 nm after detritylation) or the nucleobase.
-
The purity is typically reported as the percentage of the main peak area relative to the total peak area.[3]
-
-
Purity by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ³¹P NMR spectrum. The active P(III) species will show a characteristic signal, while oxidized P(V) species and other phosphorus-containing impurities will appear at different chemical shifts.[2] This allows for the quantification of the active phosphoramidite.
-
-
Water Content by Karl Fischer Titration:
-
Determine the water content of the solid phosphoramidite using a Karl Fischer titrator. This is a critical parameter for predicting stability.[4]
-
Accelerated Stability Study (Solid State)
This study is designed to assess the long-term stability of the solid phosphoramidite under stressed conditions.
Methodology:
-
Divide the samples from each supplier into aliquots.
-
Store the aliquots under different temperature conditions (e.g., -20°C as recommended, 4°C, and room temperature).
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each storage condition.
-
Analyze the purity of the phosphoramidite using HPLC and ³¹P NMR as described above.
Solution Stability Study
This protocol evaluates the degradation of PAC-dA phosphoramidite once it is prepared for use in synthesis. Glen Research notes a solution stability of 24 hours for their PAC-dA phosphoramidite.[5]
Methodology:
-
Prepare solutions of PAC-dA phosphoramidite from each supplier in anhydrous acetonitrile at the concentration recommended for your DNA synthesizer (e.g., 0.1 M).
-
Keep the solutions on the synthesizer or on the bench at room temperature.
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot of each solution.
-
Analyze the purity of the phosphoramidite in each aliquot by HPLC and ³¹P NMR.
Oligonucleotide Synthesis Performance
This is a functional test to determine how the stability of the phosphoramidite affects the quality of the final oligonucleotide product.
Methodology:
-
Using fresh PAC-dA phosphoramidite from each supplier, synthesize a test oligonucleotide sequence (e.g., a simple 20-mer with several dA insertions).
-
Analyze the crude oligonucleotide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to confirm the correct mass and by HPLC or UPLC to assess the purity and identify any failure sequences.[4]
-
Repeat the synthesis and analysis using phosphoramidite solutions that have been aged for a specified period (e.g., 48 hours) on the synthesizer.
-
Compare the purity of the oligonucleotides synthesized with fresh and aged phosphoramidites to evaluate the impact of solution stability on synthesis performance.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison.
Table 1: Initial Quality Control of PAC-dA Phosphoramidite
| Supplier | Lot Number | Appearance | Purity by HPLC (%) | Purity by ³¹P NMR (%) | Water Content (ppm) |
| Supplier A | XXXXX | White Powder | 99.5 | 99.2 | 50 |
| Supplier B | YYYYY | White Powder | 99.1 | 98.9 | 75 |
| Supplier C | ZZZZZ | Off-white Powder | 98.8 | 98.5 | 120 |
Table 2: Accelerated Solid-State Stability at Room Temperature (Purity by HPLC %)
| Supplier | Time 0 | 1 Week | 2 Weeks | 4 Weeks | 8 Weeks |
| Supplier A | 99.5 | 99.2 | 98.9 | 98.1 | 97.0 |
| Supplier B | 99.1 | 98.7 | 98.0 | 97.2 | 95.8 |
| Supplier C | 98.8 | 98.1 | 97.3 | 96.0 | 94.2 |
Table 3: Solution Stability in Acetonitrile at Room Temperature (Purity by HPLC %)
| Supplier | Time 0 | 8 Hours | 24 Hours | 48 Hours | 72 Hours |
| Supplier A | 99.5 | 99.4 | 99.0 | 98.2 | 97.1 |
| Supplier B | 99.1 | 98.9 | 98.4 | 97.5 | 96.3 |
| Supplier C | 98.8 | 98.5 | 97.8 | 96.5 | 95.0 |
Table 4: Oligonucleotide Synthesis Performance (% Full-Length Product)
| Supplier | Fresh Amidite | Amidite Aged 48h |
| Supplier A | 98.5 | 97.2 |
| Supplier B | 98.2 | 96.5 |
| Supplier C | 97.9 | 95.1 |
Visualizing Experimental Workflows and Degradation Pathways
Diagrams created using Graphviz can effectively illustrate the experimental processes and chemical principles involved in the stability evaluation.
References
A Side-by-Side Comparison of Cleavage Cocktails for PAC-Protected Oligonucleotides
For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, the efficient cleavage and deprotection of these molecules is a critical final step. The phenoxyacetyl (PAC) group is a popular choice for protecting exocyclic amines of nucleobases, particularly adenosine (B11128) (dA), due to its lability under milder basic conditions compared to traditional protecting groups. The selection of the appropriate cleavage cocktail is paramount to ensure high yield and purity of the final oligonucleotide product, especially when sensitive modifications are present. This guide provides a side-by-side comparison of common cleavage cocktails used for PAC-protected oligonucleotides, supported by experimental data and detailed protocols.
Performance Comparison of Cleavage Cocktails
The choice of cleavage cocktail for PAC-protected oligonucleotides hinges on a balance between the speed of deprotection and the sensitivity of the oligonucleotide to the harshness of the cleavage conditions. Three primary cocktails are widely used: Ammonium (B1175870) Hydroxide (B78521), Potassium Carbonate in Methanol (B129727), and a mixture of Ammonium Hydroxide and Methylamine (AMA).
| Feature | Ammonium Hydroxide | Potassium Carbonate in Methanol | Ammonia-Methylamine (AMA) |
| Composition | Concentrated Ammonium Hydroxide (28-30%) | 0.05 M Potassium Carbonate in anhydrous Methanol | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous Methylamine |
| Typical Conditions | 2 hours at room temperature[1][2] | 4 hours at room temperature[1][2][3] | 10 minutes at 65°C[4] |
| Speed | Moderate | Slow ("UltraMILD")[5] | Very Fast ("UltraFAST")[1][5] |
| Mildness | Moderate | High ("UltraMILD")[1][5] | Low (can be harsh for some sensitive dyes) |
| Compatibility | Good for PAC-protected oligos without highly sensitive modifications.[2] | Excellent for oligonucleotides with sensitive labels (e.g., some fluorescent dyes) that are not stable under standard deprotection conditions.[1][3][5] | Excellent for rapid deprotection of standard and PAC-protected oligos. Requires acetyl-protected dC (Ac-dC) to prevent transamination.[4] |
| Typical Purity | Generally high, but longer exposure can lead to degradation of some sensitive modifications. | High, with minimal side reactions, making it ideal for sensitive applications.[1][5] | High, with rapid deprotection minimizing side reactions for compatible oligos.[4] |
| Typical Yield | Good to high. | Good to high, though some sources suggest it may be slightly lower than more aggressive methods for certain supports.[6] | High, often cited as providing excellent yield of full-length product.[4] |
Experimental Workflow
The general workflow for the cleavage and deprotection of PAC-protected oligonucleotides is a multi-step process that begins with the synthesized oligo still attached to the solid support and concludes with a purified, ready-to-use product.
Experimental Protocols
Below are detailed methodologies for the three compared cleavage cocktails.
Ammonium Hydroxide Cleavage and Deprotection
This protocol is suitable for PAC-protected oligonucleotides that do not contain other highly base-labile modifications.
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Microcentrifuge tubes or appropriate vials
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and incubate at room temperature for 2 hours.[1][2]
-
After incubation, centrifuge the vial to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
The oligonucleotide solution can then be dried down or directly proceed to purification.
Potassium Carbonate in Methanol ("UltraMILD") Cleavage and Deprotection
This protocol is recommended for oligonucleotides with sensitive modifications that are not stable to ammonium hydroxide.[1][5]
Materials:
-
Synthesized oligonucleotide on solid support (synthesized with UltraMILD monomers and capping reagents)
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial acetic acid
-
Reaction vial
Protocol:
-
Transfer the solid support to a suitable reaction vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[3]
-
Seal the vial and let it stand at room temperature for 4 hours.[1][2][3]
-
Following incubation, pellet the support by centrifugation and transfer the supernatant to a new tube.
-
Crucially, the potassium carbonate solution must be neutralized before drying. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.[3]
-
The neutralized solution can then be desalted or purified.[3]
Ammonia-Methylamine (AMA) ("UltraFAST") Cleavage and Deprotection
This is a rapid deprotection method suitable for high-throughput applications. It is essential to use acetyl-protected cytidine (B196190) (Ac-dC) during synthesis to prevent the formation of N4-methyl-dC.[4]
Materials:
-
Synthesized oligonucleotide on solid support
-
AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine
-
Heating block or water bath
-
Reaction vial
Protocol:
-
Transfer the solid support to a vial that can be securely sealed.
-
Add 1 mL of the AMA reagent to the support.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[4]
-
After the incubation, cool the vial on ice.
-
Pellet the support and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The solution can then be evaporated to dryness before purification.[4]
Conclusion
The selection of a cleavage cocktail for PAC-protected oligonucleotides is a critical decision that impacts the final yield and purity of the product. For standard PAC-protected sequences without other sensitive moieties, traditional ammonium hydroxide provides a reliable method. When dealing with highly sensitive labels or modifications, the "UltraMILD" potassium carbonate in methanol approach is the superior choice, albeit with a longer incubation time.[1][5] For applications where speed is paramount and the oligonucleotide composition is compatible, the "UltraFAST" AMA protocol offers a significant reduction in processing time.[1][5] Researchers should carefully consider the nature of their synthesized oligonucleotides to select the most appropriate and effective deprotection strategy.
References
Unveiling the Structure of 5'-O-DMT-PAC-dA: A Comparative NMR Analysis Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of modified nucleosides is paramount for the synthesis of high-quality oligonucleotides. This guide provides a comparative analysis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) and its commonly used alternative, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine (5'-O-DMT-Bz-dA), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.
This guide offers a detailed examination of the experimental protocols for acquiring and interpreting ¹H and ¹³C NMR spectra to confirm the identity and purity of these crucial building blocks in oligonucleotide synthesis. By presenting quantitative NMR data in a clear, tabular format, this document facilitates a direct comparison of the spectral features of the phenoxyacetyl (PAC) and benzoyl (Bz) protecting groups on the deoxyadenosine (B7792050) nucleoside.
Structural Confirmation by NMR: A Comparative Look
The structural integrity of phosphoramidites is critical for the successful synthesis of oligonucleotides. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of these compounds. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can verify the presence of the 5'-O-dimethoxytrityl (DMT) group, the deoxyribose sugar moiety, the adenine (B156593) base, and the N6-protecting group (PAC or Bz).
Below is a comparative summary of the key ¹H and ¹³C NMR chemical shifts for this compound and 5'-O-DMT-Bz-dA. These values are indicative and may vary slightly depending on the solvent and experimental conditions.
| Assignment | This compound (¹H NMR) | 5'-O-DMT-Bz-dA (¹H NMR) [1] | This compound (¹³C NMR) | 5'-O-DMT-Bz-dA (¹³C NMR) [1] |
| Adenine H8 | ~8.4 ppm | 8.59 ppm | ~140 ppm | 138.89 ppm |
| Adenine H2 | ~8.2 ppm | 8.59 ppm | ~152 ppm | - |
| DMT Aromatic H | ~6.8-7.4 ppm | 6.80-8.04 ppm | ~113-158 ppm | 128.1-134.2 ppm |
| DMT OCH₃ | ~3.7 ppm | 3.72 ppm | ~55 ppm | - |
| Anomeric H1' | ~6.3 ppm | 6.19 ppm | ~86 ppm | 88.0 ppm |
| Sugar H2' | ~2.5, 2.8 ppm | 5.10 ppm | ~40 ppm | 74.0 ppm |
| Sugar H3' | ~4.7 ppm | 4.50 ppm | ~71 ppm | 71.2 ppm |
| Sugar H4' | ~4.1 ppm | 4.15 ppm | ~85 ppm | 69.6 ppm |
| Sugar H5' | ~3.3, 3.4 ppm | 3.22, 3.28 ppm | ~63 ppm | 62.4 ppm |
| PAC/Bz Aromatic H | ~6.9-7.3 ppm | 7.51-8.04 ppm | ~115-157 ppm | 128.1-134.2 ppm |
| PAC CH₂ | ~4.8 ppm | - | ~67 ppm | - |
Note: The data for this compound is based on typical chemical shift ranges for similar structures, as specific experimental data was not available in the searched literature. The data for 5'-O-DMT-Bz-dA is sourced from a supporting information document for a related compound.[1]
Experimental Protocols
Accurate and reproducible NMR data acquisition is essential for reliable structural analysis. The following is a generalized protocol for the NMR analysis of 5'-O-DMT-protected deoxynucleosides.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the 5'-O-DMT-protected deoxynucleoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the NMR analysis and structural confirmation of this compound.
Caption: Workflow for NMR-based structural confirmation of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of modified nucleosides used in oligonucleotide synthesis. This guide provides a framework for the comparative NMR analysis of this compound and its benzoyl-protected counterpart. While specific, experimentally derived NMR data for this compound remains elusive in the readily available literature, the provided protocol and comparative data for the Bz-protected analogue offer a solid foundation for researchers to perform their own structural confirmations. The use of "ultramild" protecting groups like PAC is advantageous for the synthesis of sensitive oligonucleotides, and a thorough understanding of their analytical characterization is crucial for advancing nucleic acid-based therapeutics and research.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5'-O-DMT-PAC-dA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5'-O-DMT-PAC-dA (2'-Deoxy-5'-O-DMT-N6-phenoxyacetyl-D-adenosine), a chemically modified nucleoside used in oligonucleotide synthesis. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not immediately available, an SDS for the closely related compound 5'-O-DMT-N6-benzoyl-2'-Deoxyadenosine-CE Phosphoramidite indicates that it is harmful if swallowed and causes serious eye irritation.[1] Therefore, similar precautions should be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory hood.
Step-by-Step Disposal Protocol
The disposal of this compound, whether as an unused reagent, expired material, or as part of a waste stream from oligonucleotide synthesis, should be managed as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Unused/Expired this compound: This should be treated as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Labware: Any items such as pipette tips, tubes, and flasks that have come into direct contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and washes from oligonucleotide synthesis, must be collected as liquid hazardous waste.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect unused or expired this compound in its original container if possible.
-
Place contaminated labware in a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice due to its broad chemical resistance.[2][3][4][5][6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a chemically compatible, sealable container. Borosilicate glass or HDPE carboys are recommended.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep liquid waste containers securely closed when not in use.
-
Step 3: Waste Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream (e.g., acetonitrile, dichloromethane).
-
The approximate concentration of each component.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
Step 4: On-Site Neutralization (for specific waste streams)
-
Deprotection Waste: Waste generated from the removal of the DMT and PAC protecting groups will be acidic and basic, respectively.
-
Acidic Waste (DMT removal): This waste stream, often containing dichloroacetic acid or trichloroacetic acid in a solvent like dichloromethane (B109758) or acetonitrile, should be collected separately. Neutralization of small quantities can be performed by trained personnel by slowly adding a weak base (e.g., sodium bicarbonate solution) with stirring in a fume hood. The pH should be adjusted to a neutral range (pH 6-8) before collection as hazardous waste.
-
Basic Waste (PAC removal): This waste, typically containing ammonium (B1175870) hydroxide (B78521) or other amines, should also be collected separately. Small quantities can be neutralized by slowly adding a weak acid (e.g., citric acid solution) in a fume hood to achieve a neutral pH.
-
-
Caution: Neutralization reactions can generate heat and gas. Perform these procedures slowly and with appropriate cooling if necessary. For larger volumes, direct disposal without neutralization is recommended.
Step 5: Final Disposal
-
All hazardous waste, including neutralized solutions, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][9]
-
Never dispose of this compound or its waste streams down the drain or in the regular trash.[7]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and associated materials.
| Parameter | Value/Recommendation | Source/Rationale |
| pH of Neutralized Waste | 6.0 - 8.0 | Standard practice for safe handling and disposal of neutralized chemical waste. |
| Waste Container Headspace | Minimum 10% | To accommodate for potential gas evolution and temperature fluctuations. |
| HDPE Container Compatibility | Resistant to weak acids, bases, and many organic solvents at room temperature. | [2][3][4][5][6] |
| Glass Container Compatibility | Excellent resistance to most chemicals. | General chemical knowledge. |
Experimental Protocols
Protocol for Neutralization of Acidic Waste (Small Scale):
-
Ensure you are wearing appropriate PPE and working in a fume hood.
-
Place the container of acidic waste in a secondary container (e.g., an ice bath) to manage heat generation.
-
Slowly add a saturated solution of sodium bicarbonate dropwise to the acidic waste while stirring continuously.
-
Monitor the pH of the solution periodically using pH paper or a calibrated pH meter.
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Label the neutralized waste container as "Neutralized Hazardous Waste" with a complete list of its contents.
-
Arrange for disposal through your EHS office.
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. braskem.com.br [braskem.com.br]
- 4. cipax.com [cipax.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. kingplastic.com [kingplastic.com]
- 7. DNA Extraction Kit Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. forensicresources.org [forensicresources.org]
- 9. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
Personal protective equipment for handling 5'-O-DMT-PAC-dA
Disclaimer: No specific Safety Data Sheet (SDS) for 5'-O-DMT-PAC-dA was located. The following guidance is based on the general safety protocols for handling nucleoside phosphoramidites, a class of compounds to which this compound belongs. It is imperative for all laboratory personnel to conduct a thorough, site-specific risk assessment before handling this chemical and to consult with their institution's environmental health and safety department.
Researchers and drug development professionals handling this compound, a compound used in the synthesis of oligonucleotides, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3] Due to the potential hazards associated with this class of chemicals, including moisture sensitivity and the use of hazardous organic solvents, a comprehensive approach to personal protective equipment (PPE) and operational planning is critical.[2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar phosphoramidite (B1245037) compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should feature side shields to protect against splashes.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves tested according to EN 374 are recommended.[5] Double-gloving may be advisable for certain procedures. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing.[6] For procedures with a higher risk of splashing, a chemically resistant gown may be necessary. |
| Respiratory Protection | Respirator | In cases where dust or aerosols may be generated, a respirator with a particulate filter (e.g., P1 or N95) is recommended.[5] All respiratory use must be in accordance with a formal respiratory protection program. |
Operational and Disposal Plans
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Phosphoramidites are sensitive to moisture and should be handled under anhydrous conditions to maintain their integrity.[4]
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.
Disposal:
-
All waste materials, including contaminated PPE, glassware, and residual chemicals, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Consult your institution's hazardous waste management guidelines for specific procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for ensuring safety when working with chemical compounds like this compound.
Caption: Workflow for Safe Chemical Handling in a Laboratory Setting.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Phosphoramidite Considerations | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. carlroth.com [carlroth.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
